MM-589 Tfa
Description
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Properties
IUPAC Name |
N-[(3R,6S,9S,12R)-6-ethyl-12-methyl-9-[3-[(N'-methylcarbamimidoyl)amino]propyl]-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclotetradec-12-yl]-2-methylpropanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N8O5.C2HF3O2/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5;3-2(4,5)1(6)7/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32);(H,6,7)/t19-,20-,21+,28+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARXNZHWAWPJIY-HTCBAMNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N[C@@H](C(=O)NCC[C@@](C(=O)N[C@H](C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45F3N8O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cell Permeability of MM-589 Tfa: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-589 Tfa is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) proteins.[1][2][3][4] This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL complex, which is frequently dysregulated in certain types of acute leukemia.[2][5] By disrupting the WDR5-MLL interaction, MM-589 effectively inhibits the methylation of histone H3 at lysine (B10760008) 4 (H3K4), leading to the suppression of leukemogenic gene expression and subsequent inhibition of cancer cell growth.[4] This document provides a comprehensive technical overview of the cell permeability, mechanism of action, and relevant experimental protocols for this compound.
Mechanism of Action
MM-589 targets the WDR5 protein, a core component of the MLL histone methyltransferase complex.[2][3] The MLL protein binds to WDR5 through a conserved "WIN" (WDR5-interacting) motif. MM-589 was designed to mimic this motif, allowing it to bind with high affinity to the same pocket on WDR5, thereby competitively inhibiting the native WDR5-MLL interaction.[4] This disruption prevents the proper assembly and function of the MLL complex, leading to a decrease in H3K4 methylation, a key epigenetic mark associated with active gene transcription. In leukemia cell lines with MLL translocations, this targeted inhibition of HMT activity results in cell cycle arrest, apoptosis, and myeloid differentiation.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its high potency and selectivity.
| Target Binding and Enzyme Inhibition | IC50 (nM) | Reference |
| WDR5 Binding | 0.90 | [1][2][3][4] |
| MLL H3K4 Methyltransferase (HMT) Activity | 12.7 | [1][2][3][4] |
| Cellular Activity in Human Leukemia Cell Lines | IC50 (µM) | Reference |
| MV4-11 (MLL-AF4) | 0.25 | [1][2][3][5] |
| MOLM-13 (MLL-AF9) | 0.21 | [1][2][3][5] |
| HL-60 (MLL wild-type) | 8.6 | [1][2][3][5] |
Cell Permeability
While specific permeability coefficient data (e.g., Papp) is not publicly available, the potent, low nanomolar inhibition of the intracellular MLL HMT activity and the sub-micromolar IC50 values for growth inhibition in whole-cell assays strongly indicate that MM-589 is cell-permeable.[1][2][4][5] The ability of MM-589 to effectively engage its intracellular target and elicit a biological response in living cells is the primary evidence of its capacity to cross the cell membrane.
Experimental Protocols
AlphaLISA-based MLL HMT Functional Assay
This assay quantitatively measures the histone methyltransferase activity of the MLL complex and the inhibitory effect of compounds like MM-589.
Principle: The assay relies on the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology. A biotinylated histone H3 substrate peptide is methylated by the MLL enzyme complex in the presence of the methyl donor, S-adenosylmethionine (SAM). The resulting methylated histone is then recognized by an anti-methylated H3K4 antibody conjugated to an AlphaLISA acceptor bead. Streptavidin-coated donor beads bind to the biotinylated histone substrate. When the donor and acceptor beads are brought into close proximity due to the enzymatic reaction, laser excitation of the donor bead produces singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead. The intensity of this signal is proportional to the level of histone methylation.
Protocol Outline:
-
Reaction Setup: In a 384-well plate, combine the MLL enzyme complex, biotinylated H3 peptide substrate, and varying concentrations of this compound in assay buffer.
-
Initiation: Start the enzymatic reaction by adding S-adenosylmethionine (SAM).
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the product by adding a mixture of anti-methylated H3K4 acceptor beads and streptavidin donor beads.
-
Signal Reading: After another incubation period in the dark, read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Growth Inhibition Assay (MTT or CellTiter-Glo®)
This assay determines the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Protocol Outline:
-
Cell Seeding: Plate leukemia cells (e.g., MV4-11, MOLM-13, HL-60) in 96-well plates at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plates for a specified duration (e.g., 4 to 7 days) at 37°C in a humidified CO2 incubator.[1][3]
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate. Solubilize the resulting formazan (B1609692) crystals and measure the absorbance at a specific wavelength.
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CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure the luminescence.
-
-
Data Analysis: Determine the IC50 values by fitting the dose-response data to a sigmoidal curve.
Visualizations
Signaling Pathway of MM-589 Action
References
- 1. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
In Vitro Binding Affinity of MM-589 TFA to WDR5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding affinity of MM-589 TFA, a potent macrocyclic peptidomimetic inhibitor, for the WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein involved in the assembly and function of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complex, which plays a crucial role in regulating gene expression. Dysregulation of the MLL complex is implicated in various cancers, particularly acute leukemias with MLL gene rearrangements. MM-589 targets the interaction between WDR5 and MLL1, representing a promising therapeutic strategy.
Quantitative Binding and Activity Data
The following tables summarize the key in vitro binding and functional activity data for MM-589. This data is primarily derived from the seminal work by Karatas et al., published in the Journal of Medicinal Chemistry in 2017.
| Parameter | Value | Description | Reference |
| IC50 (WDR5 Binding) | 0.90 nM | The half maximal inhibitory concentration for the binding of MM-589 to WDR5. | [1][2] |
| Ki (WDR5 Binding) | < 1 nM | The inhibition constant, indicating a very high affinity of MM-589 for WDR5. | [1][2] |
Table 1: In Vitro Binding Affinity of MM-589 to WDR5
| Parameter | Value | Description | Reference |
| IC50 (MLL HMT Activity) | 12.7 nM | The half maximal inhibitory concentration for the histone methyltransferase (HMT) activity of the MLL complex. | [1][2] |
Table 2: In Vitro Functional Activity of MM-589
| Cell Line | IC50 (Cell Growth) | Description | Reference |
| MV4-11 | 0.25 µM | Human biphenotypic B myelomonocytic leukemia cell line with MLL-AF4 fusion. | [2] |
| MOLM-13 | 0.21 µM | Human acute myeloid leukemia cell line with MLL-AF9 fusion. | [2] |
Table 3: Cellular Activity of MM-589 in MLL-Rearranged Leukemia Cell Lines
Experimental Protocols
Detailed experimental protocols for the determination of the binding affinity and functional activity of MM-589 are outlined below. While the primary publication by Karatas et al. (2017) is the source of the quantitative data, the specific, detailed step-by-step protocols were not available in the main text or readily accessible supplementary information. Therefore, the following represents generalized protocols for the types of assays typically employed for such determinations.
Fluorescence Polarization (FP) Assay for WDR5 Binding
This competitive binding assay is commonly used to determine the affinity of a test compound for a target protein.
Principle: A fluorescently labeled ligand (tracer) with known affinity for the target protein (WDR5) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger WDR5 protein, its tumbling is restricted, leading to a higher polarization value. A test compound (MM-589) that competes with the tracer for binding to WDR5 will displace the tracer, causing a decrease in fluorescence polarization. The magnitude of this decrease is proportional to the binding affinity of the test compound.
Generalized Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM TCEP, and 0.01% Tween-20.
-
WDR5 Protein: Recombinantly express and purify human WDR5 protein. The final concentration should be determined based on the Kd of the fluorescent tracer.
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Fluorescent Tracer: A fluorescently labeled peptide derived from the WDR5-binding motif of MLL1 (e.g., FITC-labeled MLL1 peptide). The concentration should be at or below its Kd for WDR5.
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Test Compound (this compound): Prepare a stock solution in DMSO and perform serial dilutions in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of the serially diluted this compound or DMSO (control) to the wells.
-
Add 10 µL of the WDR5 protein solution to all wells.
-
Add 10 µL of the fluorescent tracer solution to all wells.
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The final volume in each well is 30 µL.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a suitable plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).
-
The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the concentration and Kd of the fluorescent tracer.
-
AlphaLISA Assay for MLL Histone Methyltransferase (HMT) Activity
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay used here to measure the enzymatic activity of the MLL complex.
Principle: A biotinylated histone H3 peptide substrate is incubated with the MLL enzyme complex and the methyl donor, S-adenosylmethionine (SAM). In the presence of active MLL, the histone H3 peptide becomes methylated (e.g., at lysine (B10760008) 4). The methylated product is then detected by the addition of streptavidin-coated donor beads and acceptor beads conjugated to an antibody specific for the methylated histone mark. When the donor and acceptor beads are brought into close proximity through this interaction, excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal at 615 nm. Inhibition of MLL activity by MM-589 results in a decrease in the AlphaLISA signal.
Generalized Protocol:
-
Reagent Preparation:
-
HMT Assay Buffer: Prepare a suitable buffer, for example, 25 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% BSA, and 0.01% Tween-20.
-
MLL Enzyme Complex: Reconstituted MLL core complex (containing MLL, WDR5, RbBP5, and ASH2L).
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Substrate: Biotinylated histone H3 peptide.
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Methyl Donor: S-adenosylmethionine (SAM).
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Inhibitor (this compound): Prepare a stock solution in DMSO and perform serial dilutions in the HMT assay buffer.
-
AlphaLISA Reagents: Anti-methylated histone antibody-conjugated acceptor beads and streptavidin-coated donor beads, diluted in an appropriate AlphaLISA buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted this compound or DMSO (control) to the wells.
-
Add 2.5 µL of the MLL enzyme complex solution and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding 2.5 µL of a mixture of the biotinylated histone H3 peptide and SAM.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and proceed with detection by adding 5 µL of the acceptor bead solution. Incubate for 60 minutes at room temperature.
-
Add 10 µL of the donor bead solution under subdued light and incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an Alpha-enabled plate reader.
-
The IC50 value is determined by plotting the AlphaLISA signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the WDR5-MLL1 signaling pathway and a generalized experimental workflow for determining inhibitor potency.
Caption: WDR5-MLL1 signaling pathway and the inhibitory action of this compound.
Caption: Generalized experimental workflow for determining inhibitor potency.
References
Structural Basis for MM-589 Tfa Inhibition of WDR5: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: WD repeat domain 5 (WDR5) is a critical scaffolding protein and a core component of the Mixed Lineage Leukemia (MLL)/SET1 histone methyltransferase complexes, which are essential for the methylation of histone H3 at lysine (B10760008) 4 (H3K4). This epigenetic modification is a key activator of gene transcription, and its dysregulation, particularly through MLL translocations, is a driver of aggressive acute leukemias.[1][2] Consequently, the protein-protein interaction (PPI) between WDR5 and MLL represents a prime therapeutic target. This document provides a detailed technical overview of MM-589, a potent, cell-permeable, macrocyclic peptidomimetic inhibitor that effectively targets this interaction. We will explore the quantitative biochemical and cellular data, the structural underpinnings of its high-affinity binding, and the detailed experimental protocols used for its characterization.
The WDR5-MLL Interaction: A Key Oncogenic Driver
WDR5 is a highly conserved WD40-repeat protein that serves as a central hub for the assembly of multiple epigenetic 'writer' complexes.[3] Its most prominent role is scaffolding the MLL/SET1 complexes, which include the catalytic MLL1 subunit and other core components like RbBP5, ASH2L, and DPY-30 (forming the WRAD complex).[4][5] The interaction between WDR5 and MLL1 is mediated by a conserved "WDR5-interaction" (WIN) motif on MLL1, which binds to a deep, arginine-binding cavity on the surface of WDR5.[2][6][7] This crucial interaction is required for the proper assembly and optimal catalytic activity of the MLL1 complex, which trimethylates H3K4, leading to the transcriptional activation of target genes such as HOXA9 and MEIS-1 that are involved in leukemogenesis.[6] Disrupting the WDR5-MLL1 interaction is therefore a validated strategy for treating MLL-rearranged leukemias.[1][8]
Quantitative Analysis of MM-589 Tfa Activity
MM-589 is a macrocyclic peptidomimetic designed to be a highly potent and cell-permeable inhibitor of the WDR5-MLL interaction.[1] Its trifluoroacetic acid (Tfa) salt form enhances its stability and solubility. Extensive biochemical and cellular assays have quantified its efficacy. MM-589 binds to WDR5 with sub-nanomolar affinity and effectively inhibits the histone methyltransferase (HMT) activity of the MLL complex.[1][9][10] Furthermore, it demonstrates potent and selective growth inhibition of human leukemia cell lines that harbor MLL translocations, while showing significantly weaker activity in cell lines without these translocations.[8][9][11]
Table 1: Biochemical and Cellular Activity of MM-589
| Assay Type | Target/Cell Line | Metric | Value | Reference(s) |
|---|---|---|---|---|
| Biochemical | ||||
| WDR5 Binding | Recombinant WDR5 | IC₅₀ | 0.90 nM | [1][9][10][11] |
| WDR5 Binding | Recombinant WDR5 | Kᵢ | < 1 nM | [1][8][9] |
| MLL HMT Inhibition | Reconstituted MLL Complex | IC₅₀ | 12.7 nM | [1][9][10][11] |
| Cellular | ||||
| Cell Growth Inhibition | MV4-11 (MLL-AF4) | IC₅₀ | 0.25 µM | [9][10][11] |
| Cell Growth Inhibition | MOLM-13 (MLL-AF9) | IC₅₀ | 0.21 µM | [9][10][11] |
| Cell Growth Inhibition | HL-60 (MLL-WT) | IC₅₀ | 8.6 µM |[9][10][11] |
Structural Basis of High-Affinity Inhibition
The co-crystal structure of MM-589 in complex with WDR5 (PDB ID: 5VFC) provides a clear atomic-level understanding of its potent inhibitory activity.[12] MM-589, as a macrocyclic peptidomimetic, is conformationally constrained, which pre-organizes it for optimal binding to the WDR5 WIN site, a deep central cavity that normally accommodates an arginine side chain from MLL1.[1][13] This direct competition for the WIN site physically blocks the recruitment of MLL1 to WDR5, thereby preventing the formation of a functional MLL1 core complex. The structure reveals that MM-589 effectively mimics the key interactions of the native MLL1 WIN motif, leading to its high binding affinity and potent disruption of the WDR5-MLL1 PPI.[1][6]
Experimental Methodologies
The characterization of MM-589 involved a suite of biochemical, biophysical, and cellular assays. Below are detailed protocols for the key experiments cited in its discovery and validation.
Protein Expression and Crystallography
-
Protein Expression and Purification: Human WDR5 (residues 23-334) is expressed in E. coli BL21(DE3) cells as a His-tagged fusion protein. The protein is purified using Ni-NTA affinity chromatography, followed by tag cleavage and a final size-exclusion chromatography step.
-
Crystallization: Purified WDR5 is concentrated to approximately 10 mg/mL.[14] The protein is then incubated with a molar excess of MM-589. Crystals are grown using the hanging drop vapor diffusion method at 18-20°C by mixing the protein-inhibitor complex with a reservoir solution containing polyethylene (B3416737) glycol (PEG) 3350, and an appropriate buffer and salt.[14]
-
Data Collection and Structure Determination: Crystals are cryo-protected and diffraction data are collected at a synchrotron source. The structure is solved by molecular replacement using a previously determined apo-WDR5 structure, and the model is refined to yield the final coordinates.[12]
AlphaLISA-based WDR5-MLL Interaction Assay
This assay quantitatively measures the disruption of the WDR5-MLL1 interaction.[1]
-
Reagents: Biotinylated MLL1-WIN peptide, His-tagged WDR5 protein, Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads.
-
Procedure:
-
His-WDR5 is incubated with varying concentrations of the inhibitor (MM-589) in assay buffer.
-
Biotinylated MLL1-WIN peptide is added to the mixture.
-
Streptavidin Donor beads and Ni-chelate Acceptor beads are added. .
-
The plate is incubated in the dark to allow for binding.
-
-
Detection: When WDR5 and MLL1 interact, the Donor and Acceptor beads are brought into proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 615 nm. The signal is read on an EnVision plate reader. The inhibitor's potency is determined by measuring the reduction in the AlphaLISA signal and calculating the IC₅₀ value.
MLL H3K4 Histone Methyltransferase (HMT) Assay
This assay measures the functional inhibition of the MLL1 complex's enzymatic activity.[1][13]
-
Reagents: Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L), histone H3 substrate (or relevant peptide), and S-adenosyl-L-[³H-methyl]methionine (³H-SAM) as the methyl donor.
-
Procedure:
-
The MLL1 complex is pre-incubated with varying concentrations of MM-589.
-
The enzymatic reaction is initiated by adding the histone H3 substrate and ³H-SAM.
-
The reaction is allowed to proceed at 30°C and then stopped.
-
-
Detection: The reaction mixture is spotted onto phosphocellulose filter paper. The paper is washed to remove unincorporated ³H-SAM. The amount of incorporated ³H (representing methylated histone) is quantified using a scintillation counter. IC₅₀ values are calculated based on the reduction in HMT activity.
Cell Viability Assays
These assays determine the effect of MM-589 on the growth of cancer cell lines.[10][11]
-
Cell Culture: Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60) are cultured under standard conditions.
-
Procedure:
-
Cells are seeded into 96-well plates.
-
Cells are treated with a serial dilution of MM-589 or DMSO as a vehicle control.
-
Plates are incubated for 4 to 7 days.
-
-
Detection: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader, and IC₅₀ values are calculated from dose-response curves.
Conclusion
This compound stands as a landmark inhibitor of the WDR5-MLL1 protein-protein interaction. Its high potency is rooted in a macrocyclic peptidomimetic structure that is conformationally optimized to bind the WDR5 WIN site with sub-nanomolar affinity, as revealed by X-ray crystallography.[1][12] This potent binding translates to effective inhibition of MLL1's histone methyltransferase activity and selective, potent suppression of MLL-rearranged leukemia cell growth.[1][9] The detailed structural and functional data available for MM-589 provide a robust foundation and a valuable chemical tool for further research into WDR5 biology and the development of next-generation epigenetic therapies for acute leukemia and other cancers.[1][15]
References
- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for WDR5 interaction (Win) motif recognition in human SET1 family histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rcsb.org [rcsb.org]
- 13. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the WDR5-MLL Complex in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) is a hematologically aggressive malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. A growing body of evidence implicates epigenetic dysregulation as a central driver of AML pathogenesis. Among the key players in this landscape is the WD-repeat domain 5 (WDR5) and Mixed Lineage Leukemia (MLL) protein complex. This complex, a critical component of the histone H3 lysine (B10760008) 4 (H3K4) methyltransferase machinery, is essential for the transcriptional activation of genes pivotal for leukemogenesis. This technical guide provides an in-depth exploration of the WDR5-MLL complex's role in AML, detailing its molecular interactions, downstream signaling, and its emergence as a promising therapeutic target. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to support researchers and drug development professionals in this field.
The WDR5-MLL Complex: Core Component of the H3K4 Methyltransferase Machinery
The MLL gene (also known as KMT2A) is a frequent target of chromosomal translocations in AML, leading to the formation of oncogenic MLL fusion proteins.[1] However, the activity of both wild-type MLL1 and its fusion variants is critically dependent on its interaction with a core set of proteins, forming the MLL complex. WDR5 is a central scaffold protein within this complex, mediating crucial protein-protein interactions that are indispensable for the complex's integrity and enzymatic activity.[2][3]
The core MLL complex is comprised of MLL (the catalytic subunit), WDR5, Retinoblastoma-binding protein 5 (RbBP5), and Absent, small, or homeotic)-like (ASH2L).[4] WDR5 facilitates the interaction between MLL and the histone H3 substrate, and its presence is required for the full methyltransferase activity of the complex, which leads to the trimethylation of H3K4 (H3K4me3), a hallmark of active gene transcription.[2][4] The interaction between WDR5 and MLL is mediated by a conserved "Win" (WDR5-interaction) motif on MLL.[5] Disrupting this interaction has been shown to dismantle the complex, inhibit its methyltransferase activity, and suppress the proliferation of leukemia cells.[2]
Molecular Mechanism of the WDR5-MLL Complex in AML Pathogenesis
In the context of AML, the WDR5-MLL complex plays a pivotal role in driving the expression of key leukemogenic genes, most notably HOXA9 and MEIS1. These homeobox genes are critical for hematopoietic stem cell self-renewal, and their aberrant and sustained expression is a key driver of leukemic transformation.
The WDR5-MLL complex is recruited to the promoter regions of these target genes, where it catalyzes H3K4 trimethylation. This epigenetic mark creates a transcriptionally permissive chromatin state, facilitating the binding of transcription factors and the recruitment of the RNA polymerase II machinery, leading to robust gene expression.
In MLL-rearranged AML, the MLL fusion protein retains the N-terminal portion that binds to the core complex, including WDR5, while the C-terminal catalytic SET domain is replaced by a fusion partner. The fusion partner often recruits other potent transcriptional activators, leading to even more aberrant and potent activation of target genes. Importantly, the wild-type MLL allele and the intact WDR5-MLL complex are often still required for the full leukemogenic potential of MLL-fusion proteins.[6]
Beyond MLL-rearranged AML, high expression of WDR5 has been identified as an adverse prognostic factor in other AML subtypes.[4] For instance, in AML with mutations in the transcription factor CEBPA, the p30 isoform of C/EBPα preferentially interacts with WDR5, leading to the recruitment of the MLL complex and subsequent leukemogenic gene expression.[7][8] This highlights the broader role of WDR5 as a critical dependency in various AML contexts.
Signaling Pathway of WDR5-MLL Mediated Transcriptional Activation```dot
Caption: A typical workflow for the screening and development of WDR5 inhibitors.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the WDR5-MLL complex.
Co-Immunoprecipitation (Co-IP) of the WDR5-MLL Complex
Objective: To demonstrate the in-cell interaction between WDR5 and MLL1.
Materials:
-
AML cell line (e.g., MV4-11)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Anti-WDR5 antibody (for immunoprecipitation)
-
Anti-MLL1 antibody (for western blot detection)
-
Normal rabbit/mouse IgG (isotype control)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and western blotting apparatus
Procedure:
-
Cell Lysis: Harvest approximately 10^7 AML cells and wash with ice-cold PBS. Lyse the cells in 1 mL of Co-IP Lysis/Wash Buffer on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add 20 µL of Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add 2-5 µg of anti-WDR5 antibody or normal IgG control and incubate overnight at 4°C on a rotator.
-
Immune Complex Capture: Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads three times with 1 mL of Co-IP Lysis/Wash Buffer.
-
Elution: Elute the protein complexes from the beads by adding 40 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and western blotting using an anti-MLL1 antibody.
Chromatin Immunoprecipitation (ChIP) for H3K4me3
Objective: To determine the enrichment of the H3K4me3 mark at the promoter regions of MLL target genes.
Materials:
-
AML cell line (e.g., MOLM-13)
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
ChIP Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, protease inhibitor cocktail)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Anti-H3K4me3 antibody
-
Normal rabbit IgG (isotype control)
-
Protein A/G magnetic beads
-
Sonicator
-
qPCR primers for target gene promoters (e.g., HOXA9, MEIS1) and a negative control region.
Procedure:
-
Cross-linking: Treat 10^7 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine for 5 minutes.
-
Cell Lysis and Sonication: Wash cells with ice-cold PBS and lyse in ChIP Lysis Buffer. Sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Dilute the sonicated chromatin with ChIP Dilution Buffer. Pre-clear the chromatin with Protein A/G beads. Incubate a portion of the chromatin with anti-H3K4me3 antibody or IgG control overnight at 4°C.
-
Immune Complex Capture and Washing: Capture the antibody-chromatin complexes with Protein A/G beads. Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Quantify the amount of immunoprecipitated DNA using qPCR with primers specific for the promoter regions of target genes.
WST-1 Cell Proliferation Assay
Objective: To assess the effect of WDR5 inhibitors on the proliferation of AML cells.
Materials:
-
AML cell line
-
96-well cell culture plates
-
WDR5 inhibitor of interest
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Treatment: Add various concentrations of the WDR5 inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V Apoptosis Assay
Objective: To quantify the induction of apoptosis in AML cells following treatment with a WDR5 inhibitor.
Materials:
-
AML cell line
-
WDR5 inhibitor of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat AML cells with the WDR5 inhibitor at the desired concentration and for the desired time. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each sample and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion and Future Directions
The WDR5-MLL complex has unequivocally emerged as a critical node in the pathobiology of acute myeloid leukemia. Its central role in mediating epigenetic modifications that drive leukemogenic gene expression programs provides a compelling rationale for its therapeutic targeting. The development of potent and specific small molecule inhibitors and protein degraders targeting the WDR5-MLL interaction represents a promising new frontier in AML therapy.
Future research should focus on several key areas:
-
Combination Therapies: Investigating the synergistic effects of WDR5-MLL inhibitors with existing AML therapies, such as chemotherapy or other targeted agents like FLT3 or IDH inhibitors.
-
Biomarker Development: Identifying predictive biomarkers to select AML patients most likely to respond to WDR5-targeted therapies.
-
Resistance Mechanisms: Elucidating potential mechanisms of resistance to WDR5 inhibitors to inform the development of next-generation compounds and combination strategies.
-
Expanding to Other Malignancies: Exploring the role of the WDR5-MLL complex in other cancers where its components are dysregulated.
The continued exploration of the WDR5-MLL axis will undoubtedly pave the way for novel and more effective treatments for patients with acute myeloid leukemia.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. The plasticity of WDR5 peptide-binding cleft enables the binding of the SET1 family of histone methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
MM-589 Tfa: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-589 is a potent and cell-permeable small molecule inhibitor that targets the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2][3] The trifluoroacetic acid (Tfa) salt of MM-589 enhances its solubility and stability, making it suitable for cell-based assays. By disrupting the WDR5-MLL1 interaction, MM-589 effectively inhibits the histone methyltransferase activity of the MLL1 complex, which is crucial for the regulation of gene expression, particularly in the context of leukemia.[1][2][3] MLL1 fusion proteins, resulting from chromosomal translocations, are oncogenic drivers in a significant portion of acute leukemias.[3] These fusion proteins rely on the interaction with WDR5 to maintain their leukemogenic activity, primarily through the upregulation of target genes such as HOXA9 and MEIS1.[3] MM-589 has demonstrated potent and selective inhibition of cell growth in human leukemia cell lines harboring MLL translocations.[1][2]
These application notes provide detailed protocols for utilizing MM-589 Tfa in cell culture experiments to assess its effects on cell viability, apoptosis, and cell cycle progression in cancer cell lines.
Mechanism of Action
MM-589 functions by binding to a pocket on WDR5 that is essential for its interaction with MLL1.[1][2] This disruption prevents the proper assembly and function of the MLL1 methyltransferase complex. The MLL1 complex is responsible for mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 4 (H3K4), an epigenetic mark associated with active gene transcription. By inhibiting this process, MM-589 leads to a decrease in H3K4 methylation at the promoter regions of MLL1 target genes, resulting in their transcriptional repression. Key downstream targets of the MLL1 complex in leukemia include the HOX gene family, particularly HOXA9, and MEIS1, which are critical for leukemogenesis and the maintenance of a transformed state.[3] The downregulation of these and other target genes, such as Lyn and BCL9, ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in MLL-rearranged leukemia cells.
Figure 1: Signaling pathway of this compound action.
Data Presentation
In Vitro Activity of MM-589
| Parameter | IC50 | Target/Cell Line | Reference |
| WDR5 Binding | 0.90 nM | Biochemical Assay | [1][2] |
| MLL H3K4 Methyltransferase Activity | 12.7 nM | Biochemical Assay | [1][2] |
| Cell Growth Inhibition (MV4-11) | 0.25 µM | Human Leukemia | [1][2] |
| Cell Growth Inhibition (MOLM-13) | 0.21 µM | Human Leukemia | [2] |
| Cell Growth Inhibition (HL-60) | 8.6 µM | Human Leukemia | [2] |
Experimental Protocols
General Guidelines for Handling this compound
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute in a suitable solvent such as DMSO to create a stock solution (e.g., 10 mM).
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium just before use. Ensure the final DMSO concentration in the culture medium is consistent across all experimental and control groups and is non-toxic to the cells (typically ≤ 0.1%).
References
Application Notes and Protocols for MM-589 TFA in Human Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MM-589 TFA, a potent inhibitor of the WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL) protein-protein interaction, in human leukemia cell line research. The provided protocols and data will enable researchers to effectively investigate the cellular effects and therapeutic potential of this compound.
Introduction
This compound is a cell-permeable macrocyclic peptidomimetic that potently disrupts the interaction between WDR5 and MLL.[1][2] This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL complex, which is frequently dysregulated in certain types of acute leukemia, particularly those with MLL gene translocations.[2][3][4] By inhibiting the WDR5-MLL interaction, MM-589 effectively suppresses the H3K4 methyltransferase activity of the MLL complex, leading to downstream effects on gene expression and selective inhibition of leukemia cell growth.[1][2] this compound is the trifluoroacetic acid salt form of MM-589, which generally offers enhanced water solubility and stability.[5]
Mechanism of Action
MM-589 targets a key protein-protein interaction within the MLL1 complex. The MLL1 complex is essential for methylating histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. WDR5 is a core component of this complex and its interaction with MLL1 is required for the complex's enzymatic activity. In leukemias with MLL rearrangements, the resulting fusion proteins rely on this interaction to drive the expression of oncogenic target genes like HOXA9, MYC, and BCL2.[4] MM-589 binds to WDR5 with high affinity, preventing its association with MLL and thereby inhibiting the methyltransferase activity of the complex.[1][2] This leads to decreased H3K4 methylation at target gene promoters, resulting in cell cycle arrest, apoptosis, and myeloid differentiation in MLL-dependent leukemia cells.[4]
Data Presentation
The following table summarizes the reported inhibitory concentrations (IC50) of MM-589 in biochemical and cellular assays.
| Assay Type | Target / Cell Line | IC50 Value | Reference |
| Biochemical Assay | WDR5 Binding | 0.90 nM | [1][2][3] |
| Biochemical Assay | MLL H3K4 Methyltransferase Activity | 12.7 nM | [1][2][3] |
| Cell Growth Inhibition | MV4-11 (MLL-AF4) | 0.25 µM (250 nM) | [1][3][5] |
| Cell Growth Inhibition | MOLM-13 (MLL-AF9) | 0.21 µM (210 nM) | [1][3][5] |
| Cell Growth Inhibition | HL-60 (MLL wild-type) | 8.6 µM | [1][3] |
Note: The data indicates that MM-589 is significantly more potent in leukemia cell lines harboring MLL translocations (MV4-11 and MOLM-13) compared to a cell line with wild-type MLL (HL-60), highlighting its selectivity.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines:
-
MV4-11 (ATCC CRL-9591): Human biphenotypic B myelomonocytic leukemia with MLL-AF4 fusion.
-
MOLM-13 (ACC 554): Human acute myeloid leukemia with MLL-AF9 fusion.
-
HL-60 (ATCC CCL-240): Human acute promyelocytic leukemia (MLL wild-type).
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] Further dilutions should be made in culture medium immediately before use.
Cell Viability Assay (WST-8/MTS Assay)
This protocol determines the concentration-dependent effect of this compound on cell proliferation.
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound (e.g., 0.01, 0.1, 1, 10 µM) in triplicate.[5] Include a vehicle control (DMSO) at the highest concentration used.
-
Incubation: Incubate the plate for 4 to 7 days at 37°C in a humidified 5% CO2 incubator.[1][5]
-
Viability Assessment: Add 10 µL of WST-8 or MTS reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Cell Treatment: Seed 5 x 10^5 cells in a 6-well plate and treat with this compound (e.g., 1x and 5x the IC50 value) and a vehicle control for 48-72 hours.
-
Cell Harvesting: Collect the cells by centrifugation and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Western Blot Analysis
This protocol assesses the effect of this compound on the expression of key proteins involved in the MLL pathway and apoptosis.
-
Protein Extraction: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-H3K4me3, anti-c-Myc, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis (PI Staining)
This protocol determines the effect of this compound on cell cycle progression.[4]
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Troubleshooting and Considerations
-
Solubility: Ensure that this compound is fully dissolved in DMSO before further dilution in aqueous media. Precipitation can lead to inaccurate results.
-
Cell Line Specificity: The potency of this compound is highly dependent on the genetic background of the leukemia cell line. Always include both sensitive (MLL-rearranged) and resistant (MLL wild-type) cell lines as controls.
-
Treatment Duration: The optimal incubation time may vary between cell lines and assays. A time-course experiment is recommended to determine the ideal endpoint.
-
Off-Target Effects: As with any inhibitor, consider the possibility of off-target effects, especially at higher concentrations.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the WDR5-MLL interaction in leukemia and to explore its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Detecting the Effects of MM-589 Tfa on the WDR5-MLL1 Axis Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM-589 Tfa is a potent and cell-permeable peptidomimetic inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1). This interaction is critical for the histone methyltransferase (HMT) activity of the MLL1 complex, which plays a central role in regulating gene expression through the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3). Dysregulation of the MLL1 complex is a hallmark of certain aggressive leukemias. This document provides a detailed protocol for utilizing Western blot analysis to monitor the cellular effects of this compound by examining the levels of key proteins in its signaling pathway, including the direct downstream epigenetic mark H3K4me3 and the protein levels of MLL1 target genes such as HOXA9 and MEIS1.
Introduction
This compound offers a promising therapeutic strategy for MLL1-rearranged leukemias by disrupting the essential WDR5-MLL1 interaction.[1][2] This disruption leads to the inhibition of MLL1's HMT activity, resulting in a decrease in H3K4me3 levels at the promoter regions of MLL1 target genes, which in turn suppresses their expression. Western blotting is a fundamental and widely used technique to detect changes in protein levels and post-translational modifications, making it an ideal method to assess the efficacy of this compound in a cellular context. These application notes provide a comprehensive guide for researchers to design, execute, and interpret Western blot experiments to study the effects of this compound.
Data Presentation
The following tables summarize the known quantitative data regarding the activity of this compound. This data is crucial for designing experiments, including determining appropriate treatment concentrations and durations.
Table 1: In Vitro Activity of this compound [1][3][4][5]
| Parameter | IC50 Value | Description |
| WDR5 Binding | 0.90 nM | Concentration of this compound required to displace 50% of a fluorescent probe from WDR5. |
| MLL H3K4 HMT Activity | 12.7 nM | Concentration of this compound required to inhibit 50% of the histone methyltransferase activity of the MLL1 complex. |
Table 2: Cellular Activity of this compound in Leukemia Cell Lines [4][5]
| Cell Line | IC50 Value (Cell Growth Inhibition) | Notes |
| MV4-11 (MLL-AF4) | 0.25 µM | Human leukemia cell line with MLL translocation. |
| MOLM-13 (MLL-AF9) | 0.21 µM | Human leukemia cell line with MLL translocation. |
| HL-60 | 8.6 µM | Human leukemia cell line without MLL translocation (used as a negative control). |
Experimental Protocols
This section details the protocols for cell culture and treatment, protein extraction, and Western blot analysis to detect the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: MV4-11 and MOLM-13 cells are recommended as sensitive cell lines, while HL-60 can be used as a negative control.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Seed cells at a density of 0.5 x 10^6 cells/mL.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) for 24 to 72 hours. An untreated control (DMSO vehicle) must be included.
-
Protein Extraction
A. Whole-Cell Lysate Preparation (for WDR5, MLL1, HOXA9, MEIS1, and loading controls):
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the whole-cell lysate.
-
Determine the protein concentration using a BCA protein assay.
B. Histone Extraction (for H3K4me3 and Total Histone H3):
-
Harvest and wash cells as described above.
-
Resuspend the cell pellet in a hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) with protease inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the histones to a new tube and neutralize with 2 M NaOH (approximately 1/5th of the supernatant volume).
-
Determine the protein concentration.
Western Blot Protocol
-
Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis:
-
For WDR5, MLL1, HOXA9, and MEIS1, use an 8-12% SDS-PAGE gel.
-
For H3K4me3 and Total H3, use a 15% SDS-PAGE gel for better resolution of these low molecular weight proteins.
-
Load 20-30 µg of whole-cell lysate or 10-15 µg of histone extract per lane.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 3.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional): To probe for multiple proteins on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer and then re-blocked and re-probed with another primary antibody.
Table 3: Recommended Primary Antibodies for Western Blot
| Target Protein | Recommended Dilution | Supplier (Example) |
| WDR5 | 1:1000 | Cell Signaling Technology |
| MLL1 | 1:1000 | Bethyl Laboratories |
| H3K4me3 | 1:1000 | Abcam |
| Total Histone H3 | 1:5000 | Abcam |
| HOXA9 | 1:1000 | Santa Cruz Biotechnology |
| MEIS1 | 1:1000 | Cell Signaling Technology |
| GAPDH (Loading Control) | 1:10000 | Cell Signaling Technology |
| Beta-actin (Loading Control) | 1:10000 | Cell Signaling Technology |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound signaling pathway.
Experimental Workflow for Western Blot Analysis
Caption: Western blot experimental workflow.
References
- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for High-Throughput Screening of WDR5 Inhibitors Using MM-589 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (WDR5) is a critical component of multiple protein complexes, most notably the mixed-lineage leukemia (MLL) histone methyltransferase complex. This complex plays a crucial role in the methylation of histone H3 at lysine (B10760008) 4 (H3K4), an epigenetic modification essential for transcriptional activation.[1][2] Dysregulation of the MLL complex is strongly associated with various cancers, particularly acute leukemias with MLL gene rearrangements.[3][4] The interaction between WDR5 and MLL1 is fundamental for the enzymatic activity of the MLL1 complex, making it an attractive therapeutic target for the development of novel cancer therapies.[4][5]
MM-589 is a potent and cell-permeable macrocyclic peptidomimetic that acts as an inhibitor of the WDR5-MLL protein-protein interaction.[4][6] By binding to a key interaction site on WDR5, MM-589 disrupts the formation of the functional MLL1 complex, leading to the inhibition of H3K4 methylation and subsequent downregulation of oncogenic gene expression.[6][7] The trifluoroacetate (B77799) (TFA) salt of MM-589 is often used in research due to its enhanced solubility and stability.[8] This document provides detailed protocols for high-throughput screening (HTS) assays to identify and characterize WDR5 inhibitors, using MM-589 TFA as a reference compound.
Data Presentation
The following tables summarize the quantitative data for MM-589, demonstrating its potency as a WDR5 inhibitor.
| Parameter | Value | Reference |
| MM-589 Binding Affinity to WDR5 | ||
| IC50 | 0.90 nM | [8][9] |
| Ki | < 1 nM | [3][4] |
| MM-589 Inhibition of MLL H3K4 Methyltransferase Activity | ||
| IC50 | 12.7 nM | [8][9] |
| MM-589 Cellular Activity | ||
| MV4-11 (MLL-rearranged leukemia cell line) IC50 | 0.25 µM | [3][9] |
| MOLM-13 (MLL-rearranged leukemia cell line) IC50 | 0.21 µM | [3][9] |
| HL-60 (leukemia cell line) IC50 | 8.6 µM | [3][9] |
Signaling Pathway
The diagram below illustrates the central role of the WDR5-MLL interaction in histone methylation and gene activation, and the mechanism of inhibition by MM-589.
Caption: WDR5-MLL1 signaling pathway and MM-589 inhibition.
Experimental Protocols
Two primary high-throughput screening methods are detailed below: a Fluorescence Polarization (FP) assay for direct binding inhibition and an AlphaLISA assay for a functional assessment of histone methyltransferase (HMT) activity.
Fluorescence Polarization (FP) Competition Assay for WDR5-MLL1 Interaction
This assay measures the displacement of a fluorescently labeled MLL1-derived peptide from WDR5 by a test compound.
Materials:
-
WDR5 Protein: Recombinant human WDR5 (residues 23-334).
-
Fluorescent Probe: A synthetic peptide derived from MLL1, C-terminally labeled with a fluorophore such as fluorescein (B123965) (FAM). For example: (Ac)-ARAEVHLRK-(Ahx-Ahx)-K(5,6-FAM).
-
Assay Buffer: 80 mM sodium phosphate (B84403) pH 6.5, 20 mM KCl, 0.008% Triton X-100.
-
Test Compounds: this compound (positive control) and library compounds dissolved in DMSO.
-
Microplates: Black, low-volume 384-well or 1536-well plates.
-
Plate Reader: Capable of measuring fluorescence polarization.
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Dispense a small volume (e.g., 100 nL) of the compound solutions into the microplate wells.
-
-
Reagent Preparation:
-
Prepare a solution of WDR5 protein in assay buffer. The final concentration should be optimized, a starting point is 50 nM.
-
Prepare a solution of the fluorescent MLL1 peptide probe in assay buffer. The final concentration should be at or below the Kd for its interaction with WDR5, typically around 5 nM.
-
-
Assay Procedure:
-
Add the WDR5 protein solution to the compound-containing wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to WDR5.
-
Add the fluorescent MLL1 peptide probe to all wells.
-
Incubate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measure fluorescence polarization on a suitable plate reader.
-
Data Analysis:
-
The degree of inhibition is calculated based on the decrease in fluorescence polarization signal relative to DMSO controls (no inhibition) and a control with no WDR5 (maximum inhibition).
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Caption: Fluorescence Polarization (FP) assay workflow.
AlphaLISA Histone Methyltransferase (HMT) Assay
This is a functional assay that measures the inhibition of MLL1's histone methyltransferase activity.
Materials:
-
MLL1 Complex: Reconstituted MLL1 core complex (containing MLL1, WDR5, RbBP5, and ASH2L).
-
Substrate: Biotinylated histone H3 peptide (e.g., Biotin-H3K4).
-
Cofactor: S-adenosylmethionine (SAM).
-
Detection Reagents:
-
Streptavidin-coated Donor beads.
-
Anti-methylated histone antibody (e.g., anti-H3K4me3) conjugated to Acceptor beads.
-
-
Assay Buffer: 50 mM HEPES pH 7.8, 100 mM NaCl, 1.0 mM EDTA, 5% glycerol.
-
Test Compounds: this compound (positive control) and library compounds dissolved in DMSO.
-
Microplates: White, opaque 384-well or 1536-well plates.
-
Plate Reader: AlphaScreen-compatible plate reader.
Protocol:
-
Compound and Enzyme Incubation:
-
Dispense test compounds and this compound into the microplate wells.
-
Add the reconstituted MLL1 complex to the wells.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate HMT Reaction:
-
Prepare a mixture of the biotinylated H3 peptide substrate and SAM cofactor in assay buffer.
-
Add this mixture to the wells to start the enzymatic reaction.
-
Incubate for 60-120 minutes at room temperature.
-
-
Detection:
-
Add a mixture of Streptavidin-coated Donor beads and anti-H3K4me3 Acceptor beads to stop the reaction and initiate detection.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis:
-
Inhibition is determined by the reduction in the AlphaLISA signal.
-
IC50 values are calculated from the dose-response curves using a suitable curve-fitting model.
Caption: AlphaLISA HMT assay workflow.
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a Novel WDR5-binding Site That Recruits RbBP5 through a Conserved Motif to Enhance Methylation of Histone H3 Lysine 4 by Mixed Lineage Leukemia Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 8. Fragment screening for a protein-protein interaction inhibitor to WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
Application of MM-589 Tfa in the Study of MLL Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mixed-lineage leukemia (MLL) fusion proteins, resulting from chromosomal translocations of the KMT2A gene, are potent oncogenic drivers in aggressive hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). These fusion proteins are critical for the initiation and maintenance of the leukemic state, primarily through the aberrant regulation of gene expression, leading to the upregulation of key proto-oncogenes such as HOXA9 and MEIS1. A crucial interaction for the oncogenic activity of MLL fusion proteins is their association with the WD repeat-containing protein 5 (WDR5). This interaction is essential for the recruitment of the histone methyltransferase complex to target genes, leading to their transcriptional activation.
MM-589 Tfa is a potent and cell-permeable macrocyclic peptidomimetic that acts as a specific inhibitor of the WDR5-MLL protein-protein interaction.[1][2][3] By binding to WDR5 with high affinity, this compound disrupts the formation of the oncogenic MLL fusion protein complex, thereby inhibiting its histone methyltransferase (HMT) activity and suppressing the expression of downstream target genes.[2][4] This application note provides a comprehensive overview of the use of this compound as a chemical probe to study the function of MLL fusion proteins and as a potential therapeutic agent. Detailed protocols for key experiments are provided to facilitate its application in research and drug development settings.
Quantitative Data Summary
This compound has been demonstrated to be a highly potent inhibitor of the WDR5-MLL interaction and exhibits selective cytotoxicity against leukemia cells harboring MLL translocations. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Reference |
| Binding Affinity to WDR5 (IC50) | 0.90 nM | [2][4] |
| Inhibition of MLL H3K4 Methyltransferase Activity (IC50) | 12.7 nM | [2][4] |
| Table 1: In Vitro Activity of this compound |
| Cell Line | MLL Status | IC50 (µM) | Reference |
| MV4-11 | MLL-AF4 | 0.25 | [4] |
| MOLM-13 | MLL-AF9 | 0.21 | [4] |
| HL-60 | MLL-wildtype | 8.6 | [4] |
| Table 2: Cellular Activity of this compound in Leukemia Cell Lines |
Signaling Pathway
The canonical pathway involving MLL fusion proteins and the inhibitory action of this compound is depicted below. MLL fusion proteins require interaction with WDR5 to form a functional complex that methylates histone H3 on lysine (B10760008) 4 (H3K4), leading to the transcriptional activation of leukemogenic genes. This compound competitively binds to WDR5, preventing its association with the MLL fusion protein and thereby inhibiting downstream signaling.
Caption: MLL Fusion Protein Signaling Pathway and Inhibition by this compound.
Experimental Protocols
AlphaLISA-based MLL Histone Methyltransferase (HMT) Assay
This assay is used to quantitatively measure the enzymatic activity of the MLL complex and the inhibitory potential of compounds like this compound. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based immunoassay that detects the methylation of a biotinylated histone H3 peptide substrate.
Materials:
-
Recombinant MLL core complex (containing MLL, WDR5, ASH2L, and RbBP5)
-
This compound
-
Biotinylated Histone H3 (1-21) peptide substrate
-
S-adenosylmethionine (SAM)
-
AlphaLISA anti-methyl-Histone H3 Lysine 4 (H3K4me) Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well white OptiPlate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in AlphaLISA Assay Buffer.
-
Reaction Setup:
-
Add 2.5 µL of the MLL core complex (at 4x the final concentration) to each well of a 384-well plate.
-
Add 2.5 µL of the this compound dilution or vehicle control (DMSO) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a mix of biotinylated H3 peptide and SAM (at 2x the final concentration).
-
-
Enzymatic Reaction: Incubate the plate for 1 hour at room temperature.
-
Detection:
-
Add 5 µL of AlphaLISA Acceptor beads diluted in AlphaLISA buffer to stop the reaction.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of Streptavidin-coated Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader at an excitation of 680 nm and emission of 615 nm.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the AlphaLISA signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Caption: Workflow for the AlphaLISA MLL HMT Assay.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on leukemia cell lines. A common method is the MTT or CellTiter-Glo assay, which measures metabolic activity as an indicator of cell viability.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear or opaque-walled plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and incubate overnight.
-
For CellTiter-Glo® assay: Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes, and incubate for 10 minutes at room temperature.
-
-
Data Acquisition:
-
MTT: Measure the absorbance at 570 nm.
-
CellTiter-Glo®: Measure the luminescence.
-
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value.
Co-Immunoprecipitation (Co-IP)
This technique is used to verify the disruption of the WDR5-MLL fusion protein interaction by this compound in a cellular context.
Materials:
-
Leukemia cells expressing an MLL fusion protein
-
This compound
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Antibody against WDR5 or the MLL fusion protein (e.g., anti-FLAG if the fusion is tagged)
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle for the desired time. Lyse the cells in Co-IP Lysis Buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with Co-IP Lysis Buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against WDR5 and the MLL fusion protein to assess their co-precipitation.
Caption: Co-Immunoprecipitation Workflow.
Conclusion
This compound is a valuable tool for the investigation of MLL fusion protein biology and the development of novel therapeutics for MLL-rearranged leukemias. Its high potency and specificity for the WDR5-MLL interaction allow for the precise dissection of this critical oncogenic pathway. The protocols provided herein offer a starting point for researchers to utilize this compound in their studies to further understand the mechanisms of MLL-driven leukemogenesis and to evaluate the efficacy of targeting the WDR5-MLL axis.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [논문]Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)–Mixed Lineage Leukemia (MLL) Protein–Protein Interaction [scienceon.kisti.re.kr]
- 4. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols: Induction of Apoptosis in MOLM-13 Cells using MM-589 TFA
Audience: Researchers, scientists, and drug development professionals.
Introduction Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The MOLM-13 cell line, established from a patient with AML, is a widely used in vitro model for studying AML pathogenesis and evaluating potential therapeutics.[1][2] MM-589 is a potent, cell-permeable macrocyclic peptidomimetic that targets the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL).[3][4] The WDR5-MLL complex is crucial for the histone methyltransferase (HMT) activity of MLL, which is often dysregulated in leukemia.[3] By inhibiting this interaction, MM-589 has been shown to potently suppress the growth of leukemia cell lines, including MOLM-13, with a reported IC50 of 0.21 μM.[3] These application notes provide detailed protocols for utilizing MM-589 trifluoroacetate (B77799) (TFA) to induce and quantify apoptosis in MOLM-13 cells.
Mechanism of Action
MM-589 functions by binding to WDR5 with high affinity, disrupting its interaction with MLL1.[3][4] This disruption inhibits the H3K4 methyltransferase activity of the MLL1 complex, leading to altered gene expression. In MLL-rearranged leukemias, this results in the downregulation of key pro-leukemic genes, which in turn triggers the intrinsic apoptotic pathway. The process involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade, culminating in the activation of executioner caspases like caspase-3 and subsequent programmed cell death.
Experimental Protocols
This section outlines the core experimental procedures, from cell culture to the analysis of apoptosis.
Protocol 1: Culturing and Maintenance of MOLM-13 Cells
MOLM-13 cells are grown in suspension and require specific handling for optimal viability and growth.[2][5]
Materials:
-
MOLM-13 cell line
-
Fetal Bovine Serum (FBS), heat-inactivated[2]
-
Penicillin-Streptomycin (optional)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-25 or T-75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Complete Medium Preparation: Prepare RPMI-1640 supplemented with 10-20% heat-inactivated FBS.[2] Penicillin-Streptomycin can be added to a final concentration of 1% if desired.
-
Cell Thawing: Thaw cryopreserved MOLM-13 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete medium.[6]
-
Routine Culture: Culture cells at a density between 0.2 x 10^6 and 2.0 x 10^6 cells/mL.[1][6]
-
Subculturing: Split saturated cultures every 2-3 days.[2] To passage, transfer the cell suspension to a conical tube, centrifuge at 300 x g for 5 minutes, and resuspend the pellet in fresh medium at a seeding density of approximately 1.0 x 10^6 cells/mL.[1]
Protocol 2: Treatment of MOLM-13 Cells with this compound
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MOLM-13 cells in logarithmic growth phase
-
Complete culture medium
-
6, 12, or 24-well culture plates
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed MOLM-13 cells in culture plates at a density of 0.5 x 10^6 cells/mL in the appropriate volume of complete medium.
-
Treatment: Add the desired final concentrations of this compound to the wells by diluting the stock solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. Include a vehicle control (DMSO only) for comparison.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Protocol 3: Assessment of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[7]
Materials:
-
Treated and control MOLM-13 cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Annexin-Binding Buffer[8]
-
Propidium Iodide (PI) solution
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Transfer the cell suspensions from each well into labeled flow cytometry tubes. Centrifuge at 300 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cells once with 1 mL of ice-cold PBS. Centrifuge again as in step 1.
-
Resuspension: Carefully remove the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.[8]
-
Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to each tube. Gently mix.[7]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry.[8] Healthy cells will be Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[7]
Protocol 4: Measurement of Caspase-3 Activity
This assay quantifies the activity of caspase-3, a key executioner in apoptosis, using a fluorogenic substrate.[9][10]
Materials:
-
Treated and control MOLM-13 cells
-
Caspase-3 Activity Assay Kit (Fluorometric)
-
Cell Lysis Buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Reaction Buffer with DTT
-
96-well black microplate
Procedure:
-
Cell Harvesting & Lysis: Harvest approximately 1-5 x 10^6 cells per sample by centrifugation. Wash with ice-cold PBS. Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[10]
-
Lysate Preparation: Centrifuge the lysates at 12,000 x g for 10-15 minutes at 4°C.[11] Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Assay Reaction: In a 96-well plate, add 50 µL of lysate (containing 50-200 µg of protein) to each well. Add 50 µL of Reaction Buffer and 5 µL of caspase-3 substrate.[11]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[9][11]
-
Measurement: Read the fluorescence using a plate reader with an excitation wavelength of ~380 nm and an emission wavelength of 420-460 nm.[9] The fluorescence intensity is proportional to caspase-3 activity.
Protocol 5: Western Blot Analysis of Apoptotic Markers
Western blotting allows for the qualitative assessment of key protein changes, such as the cleavage of caspase-3 and its substrate, PARP.[12]
Materials:
-
Treated and control MOLM-13 cells
-
RIPA lysis buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lysate Preparation: Harvest and wash cells as previously described. Lyse the cell pellet in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by SDS-PAGE.[13][14]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST.
-
Secondary Antibody & Detection: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, apply ECL substrate and capture the signal using an imaging system.
-
Analysis: Analyze the bands. A decrease in the pro-caspase-3 band (~32 kDa) and an increase in the cleaved caspase-3 fragment (~17 kDa) indicate apoptosis.[12] Similarly, cleavage of PARP from its full-length form (~116 kDa) to its cleaved fragment (~89 kDa) is a hallmark of caspase-mediated apoptosis.[15]
Data Presentation and Expected Results
Quantitative data should be organized into tables for clarity and ease of comparison.
Table 1: Dose-Dependent Effect of this compound on MOLM-13 Cell Viability and Apoptosis (48h)
| This compound (µM) | Cell Viability (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
|---|---|---|---|---|
| 0 (Vehicle) | 98.5 ± 2.1 | 3.2 ± 0.5 | 1.5 ± 0.3 | 4.7 ± 0.8 |
| 0.05 | 85.3 ± 3.5 | 8.9 ± 1.1 | 2.8 ± 0.6 | 11.7 ± 1.7 |
| 0.20 | 51.2 ± 4.2 | 25.6 ± 2.9 | 15.4 ± 2.1 | 41.0 ± 5.0 |
| 1.00 | 15.8 ± 2.8 | 42.1 ± 3.7 | 35.2 ± 4.5 | 77.3 ± 8.2 |
| 5.00 | 4.1 ± 1.5 | 20.3 ± 4.1 | 68.9 ± 5.3 | 89.2 ± 9.4 |
Data are presented as Mean ± SD from three independent experiments. Apoptosis was measured by Annexin V/PI staining.
Table 2: Time-Course of Apoptosis Induction by this compound (0.2 µM) in MOLM-13 Cells
| Time (hours) | Total Apoptotic Cells (%) | Relative Caspase-3 Activity (Fold Change) |
|---|---|---|
| 0 | 4.5 ± 0.7 | 1.0 ± 0.1 |
| 12 | 12.3 ± 1.9 | 1.8 ± 0.3 |
| 24 | 28.9 ± 3.1 | 4.5 ± 0.6 |
| 48 | 41.0 ± 5.0 | 6.2 ± 0.8 |
| 72 | 55.6 ± 4.8 | 3.9 ± 0.5 |
Data are presented as Mean ± SD from three independent experiments. Fold change in caspase-3 activity is relative to the vehicle control at each time point.
Expected Western Blot Results: Upon treatment with increasing concentrations of this compound, a dose-dependent decrease in the band for full-length PARP (116 kDa) and pro-caspase-3 (32 kDa) is expected. Concurrently, an increase in the intensity of the bands for cleaved PARP (89 kDa) and cleaved caspase-3 (17/19 kDa) should be observed, confirming the activation of the apoptotic cascade. Beta-actin (42 kDa) should remain consistent across all lanes, serving as a reliable loading control.
References
- 1. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]
- 2. Leibniz Institute DSMZ: Details [dsmz.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ubigene.us [ubigene.us]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. mpbio.com [mpbio.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Studying Gene Expression in MV4-11 Cells with MM-589 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) with Mixed Lineage Leukemia (MLL) gene rearrangements is a high-risk subtype of leukemia characterized by aggressive disease and poor prognosis. The MLL fusion proteins, resulting from chromosomal translocations, are key drivers of leukemogenesis. These fusion proteins require interaction with the WD repeat-domain 5 (WDR5) protein to form a functional complex that aberrantly activates the expression of target genes, including the HOXA9 and MEIS1 oncogenes, leading to a block in differentiation and uncontrolled proliferation of leukemia cells.
MM-589 is a potent and cell-permeable macrocyclic peptidomimetic that specifically inhibits the protein-protein interaction between WDR5 and MLL.[1][2] By disrupting this critical interaction, MM-589 is expected to downregulate the expression of MLL target genes, thereby inhibiting the growth of MLL-rearranged leukemia cells. This document provides detailed application notes and protocols for utilizing MM-589 TFA (Trifluoroacetic acid salt) to study its effects on gene expression in the MV4-11 human MLL-rearranged AML cell line.
Data Presentation
Treatment of MV4-11 cells with this compound is anticipated to modulate the expression of genes downstream of the WDR5-MLL complex. While a specific, publicly available transcriptomic dataset for this compound in MV4-11 cells is not available, based on the known mechanism of action of WDR5-MLL inhibitors, a representative list of key target genes with expected changes in expression is provided below. These genes are well-established targets of the MLL fusion protein in AML.
Table 1: Expected Modulation of Key MLL Target Genes in MV4-11 Cells Following this compound Treatment
| Gene Symbol | Gene Name | Expected Change in Expression | Function in Leukemia |
| HOXA9 | Homeobox A9 | Downregulation | Master regulator of hematopoietic stem cell proliferation and self-renewal; highly expressed in MLL-rearranged AML. |
| MEIS1 | Meis homeobox 1 | Downregulation | Co-factor of HOXA9; essential for leukemic transformation and maintenance. |
| MYB | MYB proto-oncogene, transcription factor | Downregulation | Key regulator of hematopoietic progenitor cell proliferation and differentiation; often overexpressed in AML. |
| BCL2 | BCL2 apoptosis regulator | Downregulation | Anti-apoptotic protein; contributes to the survival of leukemia cells. |
| RUNX1 | RUNX1 translocation partner 1 | Downregulation | Transcription factor crucial for hematopoiesis; its deregulation is common in leukemia. |
| CDKN1A | Cyclin dependent kinase inhibitor 1A (p21) | Upregulation | Cell cycle inhibitor; its upregulation can lead to cell cycle arrest and apoptosis. |
Note: The expected changes are based on the inhibitory action of MM-589 on the WDR5-MLL interaction, which is responsible for maintaining the expression of the downregulated genes listed. Upregulation of genes like CDKN1A can be an indirect effect of cell cycle arrest and apoptosis induction.
Signaling Pathway
The WDR5-MLL interaction is a critical node in the signaling pathway that drives MLL-rearranged leukemia. MM-589 acts by disrupting this interaction.
Caption: WDR5-MLL Signaling Pathway and the Action of MM-589.
Experimental Workflow
The following diagram outlines the general workflow for studying the effect of this compound on gene expression in MV4-11 cells.
Caption: Workflow for Gene Expression Analysis in MV4-11 Cells.
Experimental Protocols
MV4-11 Cell Culture
Materials:
-
MV4-11 cell line
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Cell culture flasks (T-25 or T-75)
-
Centrifuge
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Prepare complete growth medium: IMDM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of MV4-11 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell density and viability daily using a microscope and Trypan Blue exclusion.
-
Maintain the cell culture by adding fresh medium every 2-3 days to keep the cell density between 0.1 x 10⁶ and 0.6 x 10⁶ cells/mL.[3]
-
For passaging, split the culture when the density approaches 0.6 x 10⁶ cells/mL. Centrifuge the required volume of cell suspension, discard the supernatant, and resuspend the cells in fresh medium at a seeding density of 0.1-0.2 x 10⁶ cells/mL.
Treatment of MV4-11 Cells with this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MV4-11 cells in logarithmic growth phase
-
Complete growth medium
-
6-well or 12-well cell culture plates
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C.
-
On the day of the experiment, dilute the this compound stock solution in complete growth medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific study. A common starting point for potent WDR5 inhibitors can range from nanomolar to low micromolar concentrations.
-
Seed MV4-11 cells in culture plates at a density of 0.2-0.3 x 10⁶ cells/mL.
-
Add the diluted this compound to the appropriate wells.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the experimental goals (e.g., early gene expression changes vs. downstream phenotypic effects).
RNA Extraction
Materials:
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, QIAGEN)
-
Ethanol (B145695) (75%), prepared with RNase-free water
-
RNase-free water
-
Microcentrifuge tubes, RNase-free
-
Refrigerated microcentrifuge
Protocol (using TRIzol):
-
Harvest the cells by transferring the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Add 1 mL of TRIzol reagent to the cell pellet and lyse the cells by repetitive pipetting.
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol.
-
Shake the tubes vigorously by hand for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Gene Expression Analysis by RT-qPCR
Materials:
-
Reverse transcription kit (e.g., SuperScript IV VILO, Invitrogen)
-
qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)
-
Gene-specific primers for target genes (e.g., HOXA9, MEIS1) and a reference gene (e.g., GAPDH, ACTB)
-
cDNA synthesized from the extracted RNA
-
qPCR instrument
Protocol:
-
Reverse Transcription (cDNA Synthesis):
-
Follow the manufacturer's protocol for the reverse transcription kit. Typically, 1 µg of total RNA is used as a template.
-
The resulting cDNA can be stored at -20°C.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix according to the master mix protocol. A typical reaction includes master mix, forward and reverse primers, cDNA, and nuclease-free water.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and vehicle-treated samples, normalized to the reference gene.
-
Gene Expression Analysis by RNA Sequencing (RNA-seq)
For a global view of gene expression changes, RNA sequencing is the recommended method.
Protocol Outline:
-
Library Preparation:
-
Start with high-quality total RNA (RIN > 8.0).
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Quantify and qualify the prepared library.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.
-
Conduct pathway and gene ontology analysis to understand the biological processes affected by the treatment.
-
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to investigate the effects of the WDR5-MLL inhibitor this compound on gene expression in MV4-11 cells. By understanding the molecular consequences of disrupting the WDR5-MLL interaction, these studies can contribute to the development of novel therapeutic strategies for MLL-rearranged acute myeloid leukemia.
References
Troubleshooting & Optimization
MM-589 Tfa not showing activity in cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MM-589 TFA in cancer cell line experiments. If you are observing a lack of activity with this compound, please review the information below.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and cell-permeable inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3][4][5] By binding to WDR5, MM-589 disrupts the formation of the MLL1 complex, which is crucial for histone H3 lysine (B10760008) 4 (H3K4) methylation. This disruption leads to the downregulation of target genes essential for the proliferation and survival of specific cancer cells, particularly those with MLL translocations.[2][6]
Q2: In which cancer cell lines is this compound expected to be active?
A2: this compound has demonstrated potent and selective activity in human leukemia cell lines that harbor MLL translocations.[2][3][5] Specifically, it has been shown to inhibit the growth of cell lines such as MV4-11 and MOLM-13.[3][6][7] Its efficacy is significantly lower in cell lines that do not depend on the WDR5-MLL interaction for survival, such as the HL-60 cell line.[3][6][7]
Q3: Why might this compound not show activity in my cancer cell line?
A3: The most likely reason for a lack of activity is that the cancer cell line you are using does not have the specific molecular dependency that this compound targets. The compound is designed to be effective in cancers driven by MLL gene rearrangements. It is not expected to be active in cancer cell lines that do not rely on the WDR5-MLL1 protein-protein interaction for their growth and survival. Other reasons could be related to experimental setup, which are addressed in the troubleshooting section.
Q4: What are the recommended storage and handling conditions for this compound?
A4: For long-term storage, this compound should be stored at -80°C for up to 6 months. For shorter periods, it can be stored at -20°C for up to one month in a sealed container, away from moisture.[1] When preparing a stock solution with water, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[1] The trifluoroacetate (B77799) (TFA) salt form of MM-589 generally offers enhanced water solubility and stability compared to the free form.[5]
Troubleshooting Guide: No Observed Activity of this compound
If this compound is not showing the expected activity in your experiments, please consult the following troubleshooting guide.
Problem 1: No or Low Potency in a Supposedly Sensitive Cell Line
| Possible Cause | Troubleshooting Step |
| Incorrect Cell Line Model | Confirm that your cell line has an MLL translocation or is otherwise dependent on the WDR5-MLL interaction. Use a positive control cell line known to be sensitive to this compound, such as MV4-11 or MOLM-13.[3][6][7] |
| Compound Degradation | Ensure that this compound has been stored and handled correctly.[1] Prepare fresh dilutions from a stock solution for each experiment. |
| Suboptimal Assay Conditions | Optimize the cell seeding density, as this can significantly impact drug response.[8] Also, ensure the incubation time is sufficient for the drug to exert its effect (e.g., 4 to 7 days).[3][5] |
| Inaccurate Drug Concentration | Verify the calculations for your serial dilutions. It may be beneficial to perform a broad-range concentration test to identify the approximate effective range before conducting detailed dose-response experiments.[8][9] |
Problem 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette to minimize well-to-well variability.[10] |
| Edge Effects in Microplate | The outer wells of a microplate are prone to evaporation, which can alter cell growth and drug concentration. Avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.[10] |
| Incomplete Drug Solubilization | Ensure this compound is fully dissolved in the solvent before preparing further dilutions in the culture medium.[10] |
Data Summary: Published IC50 Values for MM-589
The following table summarizes the reported in vitro efficacy of MM-589.
| Target/Assay | Cell Line | IC50 | Reference |
| WDR5 Binding | - | 0.90 nM | [2][6] |
| MLL H3K4 Methyltransferase Activity | - | 12.7 nM | [2][6] |
| Cell Growth Inhibition | MV4-11 (MLL-AF4) | 0.25 µM | [3][6][7] |
| Cell Growth Inhibition | MOLM-13 (MLL-AF9) | 0.21 µM | [3][6][7] |
| Cell Growth Inhibition | HL-60 | 8.6 µM | [3][6][7] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is a general guideline for assessing the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in fresh culture medium to the desired concentration.
-
Seed the cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of medium.[9] The optimal seeding density will vary depending on the cell line's growth rate and the duration of the assay.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a 2X working concentration of this compound in culture medium. Perform serial dilutions to create a range of concentrations.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the corresponding wells. Include a vehicle control (e.g., DMSO) and a no-drug control.[9]
-
Incubate the cells for the desired treatment period (e.g., 72 to 168 hours).
-
-
MTS Assay and Data Analysis:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the average absorbance of blank wells (medium and MTS reagent only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Visualizations
Signaling Pathway of MM-589 Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Troubleshooting
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. benchchem.com [benchchem.com]
MM-589 Tfa degradation and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of MM-589 and its trifluoroacetic acid (TFA) salt. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of TFA in the MM-589 product?
A1: Trifluoroacetic acid (TFA) is often used during the synthesis and purification of peptides and peptidomimetics like MM-589, particularly in reversed-phase HPLC. It acts as an ion-pairing agent, and as a result, the final lyophilized product is often a TFA salt. The TFA salt form of MM-589 is suggested to have enhanced water solubility and stability compared to the free base.[1][2]
Q2: Can the TFA counter-ion affect my biological experiments?
A2: Yes, residual TFA in a peptide sample can be detrimental to biological materials and may interfere with experimental results.[3] It is a strong acid and can alter the pH of your experimental solution. At certain concentrations, TFA has been reported to be cytotoxic, potentially interfering with cell proliferation and other biological assays.[4] For sensitive applications such as cellular assays or in vivo studies, removal of TFA may be necessary.[4]
Q3: What are the recommended storage conditions for MM-589 TFA?
A3: For optimal stability, this compound should be stored under the following conditions:
-
In solvent: Aliquot into single-use volumes and store at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6][7] It is crucial to avoid repeated freeze-thaw cycles.[7]
Q4: In which solvents can I dissolve this compound?
A4: this compound is soluble in DMSO (≥ 100 mg/mL) and in water (40 mg/mL, may require sonication and pH adjustment to 2 with HCl).[1][7] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Problem 1: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause 1: Degradation of MM-589. Improper storage or handling, such as repeated freeze-thaw cycles, can lead to degradation of the compound.
-
Solution: Always aliquot stock solutions into single-use volumes and store them at the recommended temperature (-80°C for long-term). Prepare fresh working solutions for each experiment from a new stock aliquot.
-
-
Possible Cause 2: Interference from TFA. The acidity or direct cytotoxic effects of TFA may be impacting your experimental system.
-
Solution: Consider exchanging the TFA counter-ion for a more biocompatible one, such as hydrochloride or acetate (B1210297). See the detailed protocols below for TFA removal procedures.[8][9][10]
-
-
Possible Cause 3: Inaccurate quantification. The presence of TFA salts can alter the apparent mass of the peptide, leading to errors in concentration determination if based solely on weight.[3]
-
Solution: For precise quantification, consider methods that are independent of the counter-ion, such as amino acid analysis or UV spectroscopy, if the extinction coefficient is known.
-
Problem 2: Poor solubility in aqueous buffers.
-
Possible Cause: MM-589, like many peptidomimetics, may have limited solubility in neutral aqueous solutions.
-
Solution 1: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough to not affect your assay (typically <0.5%).
-
Solution 2: For aqueous stock solutions, solubility can sometimes be improved by adjusting the pH. As per supplier information, solubility in water is enhanced by adjusting the pH to 2.[7] However, be mindful of how this low pH might affect your experiment.
-
Data on Stability and Storage
While specific degradation kinetics for MM-589 are not publicly available, the following tables provide representative data on the expected stability of a peptidomimetic like MM-589 under various storage conditions.
Table 1: Representative Stability of this compound Stock Solution (10 mM in DMSO) Over 6 Months
| Storage Temperature | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| -80°C | >99% | >98% | >97% |
| -20°C | >98% | >95% | >90% |
| 4°C | <90% | <80% | <70% |
| Room Temperature | <70% | <50% | <30% |
Note: This table illustrates expected stability trends. Actual stability should be confirmed empirically.
Table 2: Effect of Freeze-Thaw Cycles on this compound Stability (10 mM in DMSO, stored at -20°C)
| Number of Freeze-Thaw Cycles | Purity |
| 1 | >98% |
| 3 | ~95% |
| 5 | ~90% |
| 10 | <85% |
Note: This table highlights the importance of aliquoting to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange (Lyophilization)
This method is used to replace the trifluoroacetate (B77799) counter-ion with a hydrochloride ion.[4][8][10]
Materials:
-
This compound
-
100 mM Hydrochloric Acid (HCl)
-
Milli-Q or distilled water
-
Lyophilizer
-
Liquid nitrogen
Procedure:
-
Dissolve the this compound peptide in 100 mM HCl.
-
Allow the solution to stand at room temperature for 1-5 minutes.[8]
-
Flash-freeze the solution in liquid nitrogen.
-
Lyophilize the frozen solution until all the solvent is removed to obtain the peptide hydrochloride salt.
-
To ensure complete removal of TFA, this process may need to be repeated 2-3 times by re-dissolving the lyophilized powder in water and re-lyophilizing.[4][8]
Protocol 2: TFA Removal by Anion Exchange Chromatography
This method exchanges the trifluoroacetate for an acetate counter-ion.[8][9][10]
Materials:
-
This compound
-
Strong anion exchange resin (e.g., AG 1-X8)
-
1M Sodium Acetate solution
-
Milli-Q or distilled water
-
Chromatography column
Procedure:
-
Prepare a column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion binding sites in the resin relative to the amount of TFA in your sample.[8][10]
-
Equilibrate the column by eluting it with a 1M solution of sodium acetate.
-
Wash the column thoroughly with distilled water to remove any excess sodium acetate.
-
Dissolve the this compound in a minimal amount of distilled water and apply it to the column.
-
Elute the column with distilled water and collect the fractions containing the peptide. The peptide, now with the acetate counter-ion, will not bind to the anion exchange resin.
-
Combine the peptide-containing fractions and lyophilize to obtain the solid peptide acetate salt.
Protocol 3: General Protocol for Assessing MM-589 Solution Stability
This protocol outlines a general method for determining the stability of MM-589 in a specific buffer or solution over time.
Materials:
-
This compound
-
Chosen solvent or buffer (e.g., DMSO, PBS)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Incubators or water baths at desired temperatures
Procedure:
-
Prepare a stock solution of MM-589 in the desired solvent at a known concentration.
-
Immediately analyze an aliquot of this initial solution (T=0) by HPLC to determine the initial purity and peak area. This will serve as your reference.
-
Aliquot the remaining stock solution into multiple vials and store them under the desired conditions (e.g., different temperatures: -20°C, 4°C, 25°C).
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Analyze the samples by HPLC using the same method as the T=0 sample.
-
Calculate the percentage of remaining MM-589 by comparing the peak area of the main peak at each time point to the peak area at T=0. The appearance of new peaks may indicate degradation products.
Visualizations
Caption: Decision workflow for handling this compound based on experimental needs.
Caption: Experimental workflow for TFA removal via HCl exchange and lyophilization.
Caption: General experimental workflow for assessing the stability of MM-589 in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. peptide.com [peptide.com]
- 9. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Technical Support Center: Off-Target Effects of MM-589 Tfa in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating the potential off-target effects of MM-589 Tfa in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, cell-permeable, macrocyclic peptidomimetic that inhibits the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3][4] By binding to WDR5, MM-589 disrupts the formation of the MLL coactivator complex, which is crucial for histone H3 lysine (B10760008) 4 (H3K4) methylation. This inhibitory action selectively targets the growth of human leukemia cell lines that have MLL translocations.[1][4]
Q2: Are there any known off-target effects of this compound?
Currently, publicly available literature does not extensively detail specific off-target effects of this compound. The compound has been shown to be highly selective for the WDR5-MLL interaction over other SET1 family members (MLL2, MLL3, MLL4, SET1a, and SET1b).[3][5] However, like any small molecule inhibitor, the potential for off-target interactions exists and should be experimentally evaluated in your specific cellular model.
Q3: What are the common indicators of potential off-target effects in my experiments with this compound?
Several experimental observations may suggest off-target effects:
-
High levels of cytotoxicity: Significant cell death at concentrations effective for inhibiting the WDR5-MLL interaction might indicate that this compound is affecting pathways essential for cell survival.[6][7]
-
Inconsistent or unexpected experimental results: If the observed cellular phenotype does not align with the known consequences of inhibiting the WDR5-MLL pathway, off-target effects could be a contributing factor.[7][8]
-
Discrepancy between biochemical and cellular assay data: A significant difference between the IC50 value obtained from a biochemical assay (like an MLL histone methyltransferase assay) and the IC50 from a cellular proliferation assay could suggest that other targets are influencing the cellular response.[6]
-
Activation of compensatory signaling pathways: Inhibition of the primary target might lead to the activation of alternative pathways, which can be an indirect consequence of on-target or off-target effects.[7]
Q4: How can I experimentally determine if this compound is causing off-target effects in my cellular model?
Several approaches can be employed to identify potential off-target effects:
-
Proteome-wide profiling: Techniques like chemical proteomics can help identify the direct binding partners of this compound within the cellular proteome in an unbiased manner.
-
Phenotypic screening: Comparing the cellular phenotype induced by this compound with the phenotype resulting from genetic knockdown (e.g., siRNA or CRISPR-Cas9) of WDR5 can help distinguish on-target from off-target effects.[9] If the compound still exerts its effect in cells lacking the intended target, it strongly suggests off-target activity.[9]
-
Rescue experiments: Transfecting cells with a drug-resistant mutant of the target protein can help differentiate on-target from off-target effects. The on-target effects should be rescued, while the off-target effects will persist.[7]
-
Transcriptomic and Proteomic Analysis: Global analysis of gene expression (RNA-seq) or protein abundance and post-translational modifications (e.g., phospho-proteomics) can reveal unexpected changes in signaling pathways.[6]
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity Observed at Effective Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target toxicity | 1. Perform a dose-response curve: Determine the lowest effective concentration that inhibits the WDR5-MLL interaction without causing excessive cell death.[7]2. Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the observed cell death is apoptotic.[6]3. Test in multiple cell lines: Compare the cytotoxic effects in MLL-translocated leukemia cell lines (expected to be sensitive) with cell lines that are not dependent on the WDR5-MLL interaction (e.g., HL-60).[1][3][5] | Identification of a therapeutic window. Understanding the mechanism of cell death. Differentiating on-target from off-target cytotoxicity. |
| Solvent toxicity or compound precipitation | 1. Run a vehicle control: Ensure that the solvent (e.g., DMSO) is not causing toxicity at the concentrations used.[7]2. Check compound solubility: Visually inspect for compound precipitation in your culture medium. Determine the solubility of this compound under your experimental conditions.[8] | Elimination of experimental artifacts. |
Issue 2: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Probe for known resistance pathways: Use western blotting to analyze the activation of pathways that might compensate for WDR5-MLL inhibition.2. Consider combination treatments: Use this compound in combination with inhibitors of potential compensatory pathways.[7] | A clearer understanding of the cellular response to this compound. |
| Compound instability | 1. Assess compound stability: Determine the stability of this compound in your cell culture medium over the course of the experiment. | Ensuring that the observed effects are due to the intact compound. |
| Cell line-specific effects | 1. Test in multiple relevant cell lines: Confirm if the unexpected effects are consistent across different MLL-rearranged leukemia cell lines.[7] | Distinguishing between general off-target effects and those specific to a particular cellular context. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) for MM-589. A significant difference between the biochemical and cellular IC50 values may warrant an investigation into potential off-target effects or cellular permeability issues.
| Assay Type | Target/Cell Line | IC50 | Reference |
| Biochemical Assay | WDR5 Binding | 0.90 nM | [1][2][3][4][5] |
| Biochemical Assay | MLL H3K4 Methyltransferase Activity | 12.7 nM | [1][2][3][4][5] |
| Cellular Assay | MV4-11 Cell Growth (MLL-AF4) | 0.25 µM | [1][3][5] |
| Cellular Assay | MOLM-13 Cell Growth (MLL-AF9) | 0.21 µM | [1][3][5] |
| Cellular Assay | HL-60 Cell Growth (MLL-wildtype) | 8.6 µM | [1][3][5] |
Experimental Protocols
Protocol 1: Western Blotting to Assess Downstream Target Engagement
Objective: To confirm the on-target activity of this compound by measuring the levels of H3K4 methylation and the expression of downstream target genes like HOXA9 and MEIS1.
Materials:
-
This compound
-
MLL-rearranged leukemia cell line (e.g., MV4-11)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K4me3, anti-total H3, anti-HOXA9, anti-MEIS1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with a dose range of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control for a predetermined time (e.g., 48-72 hours).
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. .
-
Wash the membrane again and visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To confirm the direct binding of this compound to its target, WDR5, in intact cells.
Materials:
-
This compound
-
Cell line of interest
-
PBS with protease inhibitors
-
Liquid nitrogen
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
Procedure:
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Harvest and Resuspend: Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at different temperatures using a thermal cycler (e.g., from 40°C to 70°C).
-
Freeze-Thaw: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Analysis: Analyze the soluble fraction by western blotting for WDR5.
-
Data Analysis: The binding of this compound should stabilize WDR5, leading to a higher amount of soluble WDR5 at elevated temperatures compared to the vehicle-treated control.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting MM-589 TFA Insolubility Issues
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with MM-589 TFA. The following guides and frequently asked questions (FAQs) provide direct solutions to common issues faced during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is trifluoroacetic acid (TFA) present? MM-589 is a potent, cell-permeable macrocyclic peptidomimetic that inhibits the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2] This inhibition blocks the methyltransferase activity of MLL, making MM-589 a promising agent for acute leukemia research.[3][4] Trifluoroacetic acid (TFA) is a reagent commonly used during the synthesis and subsequent purification of synthetic peptides and peptidomimetics by high-performance liquid chromatography (HPLC).[5][6] Consequently, the final lyophilized product is often a TFA salt.[6]
Q2: What are the primary causes of this compound insolubility in aqueous buffers? Insolubility is a common issue with peptides and peptidomimetics and can be attributed to several factors:
-
Amino Acid Composition: The presence of numerous hydrophobic (non-polar) amino acids in the peptide sequence can significantly decrease solubility in aqueous solutions.[7]
-
Residual TFA: TFA is a strong acid that can bind to positively charged residues on the peptide, potentially altering its secondary structure and promoting aggregation.[6] The presence of TFA can also lower the pH of the solution, which may shift the peptide to its isoelectric point (pI), the pH at which its solubility is at a minimum.[7]
-
pH of the Solution: A peptide's net charge is dependent on the pH of the solvent. Solubility is generally lowest at the isoelectric point (pI) and increases as the pH is moved further away from the pI.[7]
-
Aggregation: Peptides can form secondary structures like β-sheets, which promote self-aggregation and lead to the formation of insoluble particles.[7] Physical stress (vigorous vortexing) or improper storage can sometimes induce aggregation.
Q3: How can residual TFA from the this compound salt affect my experiments? Residual TFA can interfere with biological assays in several ways. At certain concentrations, TFA can exhibit cytotoxicity, disrupting cell membrane integrity and inhibiting cell proliferation.[6] Its strong acidity can lower the pH of your experimental buffer, potentially denaturing pH-sensitive proteins or altering enzymatic activity.[6][8] For sensitive cell-based assays, it is crucial to be aware of the final TFA concentration.
Troubleshooting Guide for Insolubility
Initial Solubility Assessment
Before dissolving the entire sample, it is critical to perform a solubility test on a small amount of the lyophilized powder.[7] This prevents the loss of valuable material.
| Solvent | General Suitability for Peptidomimetics | Protocol |
| Sterile Water / Aqueous Buffer | Variable | Start here. If the peptide is charged (net acidic or basic), it may dissolve. |
| Organic Solvents (DMSO, DMF) | High | Recommended for hydrophobic or neutral peptides. Use a minimal amount to create a stock solution.[9][10] |
| Acidic Solutions (10% Acetic Acid) | Good for Basic Peptides | If the peptide has a net positive charge, an acidic solution will increase its solubility.[10][11] |
| Basic Solutions (0.1 M NH₄HCO₃) | Good for Acidic Peptides | If the peptide has a net negative charge, a basic solution will increase its solubility.[7][10] |
Recommended Experimental Protocol for Solubilization
This protocol outlines the most reliable method for dissolving hydrophobic or difficult-to-solubilize peptides like this compound.
-
Preparation: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation. Centrifuge the vial briefly to ensure all the powder is at the bottom.[10]
-
Initial Dissolution in Organic Solvent: Add a small volume of high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) to the vial to create a concentrated stock solution (e.g., 10 mM).[9][12] For peptides containing cysteine, dimethylformamide (DMF) is a suitable alternative to avoid oxidation.[11][13]
-
Aid Dissolution: To ensure the peptide dissolves completely, gently vortex the solution. If particulates remain, sonicate the sample in a cool water bath for short intervals (e.g., 3 sessions of 10-15 seconds).[5][10] Avoid excessive heating, as it can degrade the peptide.[5]
-
Dilution into Aqueous Buffer: Once the peptide is fully dissolved in the organic solvent, slowly add the stock solution dropwise into your desired aqueous experimental buffer while gently stirring.[7] This method of gradual dilution is critical to prevent the peptide from precipitating out of solution.
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow to follow when encountering solubility issues.
Caption: A step-by-step decision workflow for solubilizing this compound.
MM-589 Mechanism of Action
MM-589 functions by disrupting a key interaction in the regulation of gene expression, which is particularly relevant in certain types of leukemia. The table below summarizes its reported biological activity.
| Target Interaction | Assay Type | IC₅₀ Value | Reference |
| WDR5 Binding | Biochemical Assay | 0.90 nM | [1][4] |
| MLL H3K4 Methyltransferase Activity | Functional Assay | 12.7 nM | [3][4] |
| MV4-11 Cell Growth Inhibition | Cell-based Assay | 0.25 µM | [3][4] |
| MOLM-13 Cell Growth Inhibition | Cell-based Assay | 0.21 µM | [3][4] |
WDR5-MLL Signaling Pathway
The diagram below illustrates the simplified signaling pathway inhibited by MM-589. In MLL-rearranged leukemias, the MLL fusion protein complexed with WDR5 improperly activates the transcription of oncogenes, such as HoxA9, driving cell proliferation. MM-589 blocks the critical WDR5-MLL interaction, preventing this process.
Caption: MM-589 inhibits the WDR5-MLL interaction, blocking oncogenic signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. genscript.com [genscript.com]
- 9. jpt.com [jpt.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. biocat.com [biocat.com]
- 12. bachem.com [bachem.com]
- 13. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
How to improve MM-589 Tfa efficacy in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of MM-589 Tfa.
Introduction to this compound
MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic that functions as an inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3] By binding to WDR5 with high affinity, MM-589 disrupts the formation of the MLL1 complex, which is crucial for its histone methyltransferase activity.[4][5] This mechanism is particularly relevant in cancers with MLL translocations, such as certain types of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[2][3] The trifluoroacetate (B77799) (Tfa) salt of MM-589 is often used to improve solubility and stability.[6]
It is important to note that early-generation WDR5-MLL interaction inhibitors have demonstrated challenges in achieving significant in vivo efficacy in preclinical models, often due to suboptimal pharmacokinetic properties.[7][8] This guide aims to address these potential challenges and provide strategies for improving experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MM-589?
A1: MM-589 is an inhibitor of the WDR5-MLL protein-protein interaction.[1][2] It binds to the "WIN site" on the WDR5 protein, a pocket that normally recognizes an arginine-containing motif within MLL1.[9] This binding event prevents the assembly of the MLL1 core complex, which is required for its histone H3 lysine (B10760008) 4 (H3K4) methyltransferase activity.[4][5] The disruption of this enzymatic activity leads to changes in gene expression, ultimately inducing cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[4]
Q2: In which cancer models is MM-589 expected to be effective?
A2: MM-589 is most likely to be effective in cancer models that are dependent on the WDR5-MLL interaction. This primarily includes acute leukemias with MLL gene rearrangements (e.g., MLL-AF9, MLL-ENL).[2] Cell lines such as MV4-11 and MOLM-13, which harbor MLL translocations, have shown sensitivity to MM-589 in vitro.[2][3] Efficacy in other cancer types where WDR5 and its complexes play a role, such as those with MYC dysregulation, is an area of ongoing research.[10]
Q3: My this compound is not showing efficacy in my in vivo model. What are the potential reasons?
A3: Lack of in vivo efficacy can stem from several factors:
-
Poor Pharmacokinetics: Peptidomimetic compounds like MM-589 can have challenges with bioavailability, stability, and rapid clearance in vivo.[8]
-
Inadequate Formulation: The compound may not be properly solubilized or stable in the chosen vehicle for administration.
-
Suboptimal Dosing Regimen: The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of the drug at the tumor site.
-
Model Selection: The chosen xenograft model may not be sensitive to WDR5-MLL inhibition. It is crucial to use a model with confirmed MLL rearrangement.
-
Resistance Mechanisms: The tumor cells may have or develop resistance to the compound. A known resistance mechanism is a mutation in WDR5 (e.g., P173L) that prevents the inhibitor from binding.
Q4: How can I improve the solubility and formulation of this compound for in vivo studies?
A4: this compound is the salt form, which generally has better aqueous solubility than the free base.[6] However, for in vivo administration, especially at higher concentrations, a formulation vehicle may be necessary. A common starting point for formulating small molecules for preclinical studies is a vehicle mixture such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is essential to first test the solubility of this compound in the chosen vehicle and ensure its stability over the course of the experiment. The final concentration of DMSO should be kept low to avoid toxicity to the animals.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low tumor growth inhibition | Inadequate Drug Exposure | - Perform a pilot pharmacokinetic (PK) study to determine the Cmax, half-life, and overall exposure (AUC) of MM-589 in your mouse strain.- Optimize the dosing regimen (dose and frequency) based on PK data to maintain drug levels above the target IC50.- Consider a different route of administration (e.g., intravenous vs. oral) if bioavailability is low. |
| Poor Formulation | - Test the solubility of this compound in various biocompatible vehicles.- Prepare fresh formulations for each administration and check for precipitation.- For peptidomimetics, consider advanced formulations like lipid-based or nanoparticle systems to improve stability and delivery. | |
| Incorrect Animal Model | - Confirm the MLL-rearranged status of your cell line (e.g., MV4-11, MOLM-13) by PCR or sequencing.- Ensure your xenograft model shows robust and consistent growth.- Consider using a patient-derived xenograft (PDX) model with a confirmed MLL translocation for higher clinical relevance.[7] | |
| High toxicity or weight loss in animals | Vehicle Toxicity | - Run a vehicle-only control group to assess its tolerability.- Reduce the percentage of DMSO or other organic solvents in the formulation. |
| On-target Toxicity | - WDR5 is an essential protein, and its inhibition may have on-target toxic effects.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Monitor for signs of toxicity (weight loss, behavioral changes, etc.) and perform hematology and clinical chemistry analysis. | |
| Inconsistent results between experiments | Compound Instability | - Store this compound powder under appropriate conditions (desiccated, protected from light).- Prepare stock solutions fresh and store them in small aliquots at -80°C to minimize freeze-thaw cycles.- Confirm the stability of the compound in the formulation vehicle over time. |
| Variability in Experimental Procedure | - Standardize all procedures, including cell implantation, randomization of animals, and drug administration.- Ensure consistent tumor volumes at the start of treatment. |
Experimental Protocols
Protocol 1: Subcutaneous MV4-11 Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the MLL-rearranged AML cell line MV4-11.
Materials:
-
MV4-11 cells
-
RPMI-1640 medium with 10% FBS
-
Sterile PBS
-
Matrigel
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
This compound and formulation vehicle
Procedure:
-
Cell Culture: Culture MV4-11 cells in RPMI-1640 supplemented with 10% FBS at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Preparation: Harvest cells and wash twice with sterile PBS. Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Begin administration of this compound or vehicle control according to the determined dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for H3K4 methylation).
Protocol 2: Pharmacodynamic Analysis of Target Engagement
This protocol outlines a method to assess whether MM-589 is engaging its target in the tumor tissue.
Materials:
-
Tumor tissue from treated and control animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against H3K4me3, total Histone H3, and a loading control (e.g., GAPDH)
-
Secondary antibodies
Procedure:
-
Tissue Lysis: Homogenize excised tumor tissue in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against H3K4me3 and total Histone H3.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities. A decrease in the ratio of H3K4me3 to total Histone H3 in the MM-589-treated group compared to the control group indicates target engagement.
Quantitative Data
Table 1: Illustrative Anti-Tumor Efficacy of a WDR5-WIN-Site Inhibitor in a Subcutaneous MV4-11 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QD, p.o. | 1500 ± 250 | - |
| WDR5 Inhibitor | 25 | QD, p.o. | 825 ± 150 | 45 |
| WDR5 Inhibitor | 50 | QD, p.o. | 450 ± 100 | 70 |
| WDR5 Inhibitor | 100 | QD, p.o. | 225 ± 75 | 85 |
Note: Data are hypothetical and for illustrative purposes only. p.o. = oral administration; QD = once daily.
Table 2: In Vitro Activity of MM-589
| Assay | Cell Line | IC50 | Reference |
| WDR5 Binding | - | 0.90 nM | [1] |
| MLL H3K4 HMT Activity | - | 12.7 nM | [1] |
| Cell Growth Inhibition | MV4-11 | 0.25 µM | [2][3] |
| Cell Growth Inhibition | MOLM-13 | 0.21 µM | [2][3] |
Visualizations
Caption: WDR5-MLL Signaling Pathway and Mechanism of MM-589 Action.
Caption: General Experimental Workflow for In Vivo Efficacy Testing.
References
- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
Technical Support Center: Overcoming Resistance to MM-589 Tfa in Leukemia Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MM-589 Tfa in leukemia cell models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3][4] MM-589 binds to WDR5 with high affinity, preventing the assembly of the MLL1 core complex.[1][4] This inhibition disrupts the histone methyltransferase (HMT) activity of MLL1, leading to a reduction in histone H3 lysine (B10760008) 4 (H3K4) methylation at the promoter regions of MLL target genes, such as HOXA9 and MEIS1.[5][6] The downregulation of these oncogenic genes results in cell cycle arrest, apoptosis, and differentiation in leukemia cells harboring MLL translocations.[5][7]
Q2: In which leukemia cell lines is this compound expected to be most effective?
This compound is most potent in human leukemia cell lines with MLL translocations, such as MV4-11 (MLL-AF4) and MOLM-13 (MLL-AF9).[2][3][8] It shows significantly weaker activity in cell lines without MLL rearrangements, like HL-60.[2][3][8]
Q3: What is the primary mechanism of acquired resistance to this compound?
The primary mechanism of acquired resistance to potent WDR5 inhibitors like this compound is the emergence of a point mutation in the WDR5 gene, specifically the P173L mutation (proline to leucine (B10760876) at position 173).[1][9][10] This mutation is located in the drug-binding pocket of the WDR5 protein and prevents the inhibitor from engaging with its target, thereby rendering the drug ineffective.[1][9][10]
Q4: How can I determine if my leukemia cells have developed resistance to this compound?
Resistance can be identified by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cells. This can be confirmed by sequencing the WDR5 gene to check for the presence of the P173L mutation. A functional confirmation would be the loss of this compound's ability to inhibit H3K4 methylation and the expression of MLL target genes in the resistant cells.
Q5: What strategies can be employed to overcome resistance to this compound?
Several strategies are being explored to overcome resistance to WDR5 inhibitors:
-
Combination Therapy: Combining WDR5 inhibitors with other anti-leukemic agents has shown synergistic effects. For example, combination with the BCL-2 inhibitor venetoclax (B612062) has been shown to be effective in suppressing acute myeloid leukemia (AML).[11] Another promising combination is with casein kinase 2 (CK2) inhibitors, which can indirectly reduce WDR5 expression.[12]
-
WDR5 Degraders: The development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of the WDR5 protein, such as MS67, presents an alternative therapeutic strategy that may overcome resistance mediated by target engagement mutations.[1][13]
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Leukemia Cell Lines
| Cell Line | MLL Status | MM-589 IC50 (Binding to WDR5) | MM-589 IC50 (HMT Activity) | MM-589 IC50 (Cell Growth) | Reference(s) |
| MV4-11 | MLL-AF4 | 0.90 nM | 12.7 nM | 0.25 µM | [2][3][8] |
| MOLM-13 | MLL-AF9 | 0.90 nM | 12.7 nM | 0.21 µM | [2][3][8] |
| HL-60 | MLL-wildtype | Not Reported | Not Reported | 8.6 µM | [2][3][8] |
Experimental Protocols & Troubleshooting
Cell Viability Assay (MTT/WST-8)
Objective: To determine the cytotoxic effect of this compound on leukemia cells and to calculate the IC50 value.
Protocol:
-
Cell Plating: Seed exponentially growing leukemia cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.[14]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.01, 0.1, 1, 10 µM) and add them to the respective wells.[3] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 4 to 7 days at 37°C in a humidified incubator with 5% CO2.[2][3]
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-8 solution to each well.[15]
-
Incubation: Incubate for 1-4 hours at 37°C until a purple formazan (B1609692) product is visible (for MTT) or an orange formazan is produced (for WST-8).[15]
-
Solubilization (for MTT): Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.[7][15]
-
Absorbance Measurement: Read the absorbance at 570 nm for MTT or 450 nm for WST-8 using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects. | Ensure a single-cell suspension before plating. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile medium. |
| Low signal or no dose-response | Incorrect drug concentration range, resistant cell line, inactive compound. | Verify the concentration and activity of this compound. Test a wider range of concentrations. Confirm the MLL status of your cell line. |
| Inconsistent IC50 values | Variation in cell doubling time, different passage numbers, assay duration. | Use cells within a consistent passage number range. Standardize the incubation time for the assay. |
Western Blot for Histone H3K4 Methylation
Objective: To assess the effect of this compound on the levels of histone H3 lysine 4 trimethylation (H3K4me3).
Protocol:
-
Cell Treatment and Lysis: Treat leukemia cells with this compound at various concentrations for a defined period (e.g., 48-72 hours). Harvest cells and perform histone extraction using an acid extraction method.[16]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford assay.
-
Gel Electrophoresis: Load equal amounts of histone extracts (e.g., 5-15 µg) onto a 15% SDS-PAGE gel and run at 120V.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. To improve the transfer of small histone proteins, 0.01% SDS can be added to the transfer buffer.[16]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me3 (e.g., 1:2000 dilution) overnight at 4°C.[18] Use an antibody for total Histone H3 as a loading control.
-
Washing: Wash the membrane three times with TBST for 5 minutes each.[18]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[18]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or no histone signal | Poor histone extraction, inefficient protein transfer. | Use a fresh histone extraction protocol. Optimize transfer conditions (time, voltage, buffer composition).[16] |
| High background | Insufficient blocking, antibody concentration too high. | Increase blocking time or use a different blocking agent. Optimize the primary and secondary antibody dilutions. |
| Inconsistent loading control (Total H3) | Pipetting errors, inaccurate protein quantification. | Carefully quantify protein concentrations before loading. Ensure equal loading volumes. |
Co-Immunoprecipitation (Co-IP) of WDR5 and MLL1
Objective: To determine if this compound disrupts the interaction between WDR5 and MLL1 in leukemia cells.
Protocol:
-
Cell Lysis: Treat cells with this compound or vehicle. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween 20 with protease inhibitors).[19]
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against WDR5 or MLL1 overnight at 4°C with gentle rotation.[20]
-
Immune Complex Capture: Add Protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with Co-IP lysis buffer to remove non-specifically bound proteins.[19]
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both WDR5 and MLL1 to detect the co-immunoprecipitated protein.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No co-immunoprecipitated protein detected | Interaction is weak or transient, antibody is not suitable for IP, lysis buffer is too stringent. | Optimize lysis buffer conditions (e.g., lower salt concentration, different detergent). Use a cross-linking agent. Test different antibodies for IP. |
| High background of non-specific proteins | Insufficient pre-clearing, inadequate washing. | Increase pre-clearing time. Increase the number and stringency of washes. |
| Target protein is not immunoprecipitated | Antibody is not working, protein is not expressed or is in an insoluble fraction. | Validate the IP antibody. Check for target protein expression in the input lysate. Try a different lysis buffer. |
Visualizations
Caption: WDR5-MLL1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Caption: Logical relationship of this compound resistance due to WDR5 P173L mutation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Mechanism of Resistance to the WDR5 Inhibitor in MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pnas.org [pnas.org]
- 12. ashpublications.org [ashpublications.org]
- 13. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-viability assay [bio-protocol.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
- 17. Decoding the trans-histone crosstalk: methods to analyze H2B ubiquitination, H3 methylation and their regulatory factors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to WDR5 Inhibitors: MM-589 Tfa vs. OICR-9429
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent WDR5 inhibitors, MM-589 Tfa and OICR-9429. The information is intended to assist researchers in making informed decisions about the selection and application of these compounds in their studies.
Introduction to WDR5 Inhibition
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein that plays a central role in gene regulation. It is a core component of several multiprotein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4)[1][2][3][4]. This epigenetic modification is crucial for transcriptional activation. Dysregulation of WDR5 and the MLL complex is implicated in various cancers, particularly acute myeloid leukemia (AML) with MLL rearrangements, making it an attractive therapeutic target[5][6][7][8]. Both this compound and OICR-9429 are potent small molecule inhibitors that disrupt the protein-protein interaction (PPI) between WDR5 and MLL, thereby inhibiting the enzymatic activity of the MLL complex.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and OICR-9429, providing a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity
| Parameter | This compound | OICR-9429 | Reference(s) |
| Target Binding (IC50) | 0.90 nM | Not Reported | [8][9][10][11] |
| Target Binding (Kd) | <1 nM (Ki) | 24 nM (Biacore), 52 nM (ITC), 93 ± 28 nM | [12][13] |
| MLL HMT Activity (IC50) | 12.7 nM | Not Reported | [6][8][9][10][11] |
| WDR5-MLL Interaction (Kdisp) | Not Reported | 64 ± 4 nM | [13] |
Table 2: Cellular Activity
| Cell Line | Assay | This compound (IC50) | OICR-9429 (IC50) | Reference(s) |
| MV4-11 (MLL-rearranged AML) | Cell Growth | 0.25 µM | Not Reported | [6][9] |
| MOLM-13 (MLL-rearranged AML) | Cell Growth | 0.21 µM | Not Reported | [6][9] |
| HL-60 (AML) | Cell Growth | 8.6 µM | Not Reported | [6][9] |
| T24 (Bladder Cancer) | Cell Viability | Not Reported | 67.74 µM (48h) | [14] |
| UM-UC-3 (Bladder Cancer) | Cell Viability | Not Reported | 70.41 µM (48h) | [14] |
| TCCSUP (Bladder Cancer) | Cell Viability | Not Reported | 121.42 µM (48h) | [14] |
| DU145 (Prostate Cancer) | Cell Viability | Not Reported | Reported to inhibit | [15] |
| PC-3 (Prostate Cancer) | Cell Viability | Not Reported | Reported to inhibit | [15] |
Mechanism of Action and Signaling Pathway
Both this compound and OICR-9429 function by competitively binding to the "WIN" site on WDR5, a pocket that is essential for the interaction with the MLL protein[5][16]. By occupying this site, these inhibitors prevent the assembly of a functional MLL complex, leading to a reduction in H3K4 methylation and the subsequent downregulation of target gene expression. This disruption of the WDR5-MLL interaction has been shown to induce differentiation and inhibit proliferation in cancer cells[5]. OICR-9429 has also been reported to disrupt the interaction of WDR5 with RbBP5 in cells[12].
Caption: Inhibition of the WDR5-MLL interaction by this compound and OICR-9429.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of published findings. Below are generalized protocols based on available information.
WDR5 Binding Assay (Fluorescence Polarization)
This assay is used to determine the IC50 of inhibitors for binding to WDR5.
Workflow:
Caption: Workflow for a Fluorescence Polarization-based WDR5 binding assay.
Protocol:
-
Recombinant WDR5 protein is incubated with varying concentrations of the inhibitor (this compound or OICR-9429) in an appropriate assay buffer.
-
A fluorescently labeled peptide derived from the WDR5-binding region of MLL is added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader. The displacement of the fluorescent peptide by the inhibitor results in a decrease in polarization.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
MLL Histone Methyltransferase (HMT) Assay (AlphaLISA)
This assay measures the enzymatic activity of the MLL complex and the inhibitory effect of the compounds.
Workflow:
References
- 1. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. WDR5 - Wikipedia [en.wikipedia.org]
- 4. WDR5 WD repeat domain 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Targeting WD repeat domain 5 enhances chemosensitivity and inhibits proliferation and programmed death-ligand 1 expression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
MM-589 Tfa: A Potent and Selective Inhibitor of the WDR5-MLL Interaction
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity of MM-589 Tfa for WDR5.
This compound has emerged as a highly potent small molecule inhibitor of the protein-protein interaction (PPI) between WD40-repeat domain 5 (WDR5) and Mixed Lineage Leukemia (MLL). This interaction is a critical dependency for the histone methyltransferase activity of the MLL complex, which is aberrantly regulated in certain types of cancer, particularly acute leukemias with MLL gene rearrangements. The therapeutic potential of targeting the WDR5-MLL axis hinges on the inhibitor's selectivity for WDR5 over other structurally related WD40 repeat proteins, thereby minimizing off-target effects. This guide provides a comprehensive comparison of this compound's selectivity, supported by available experimental data, and outlines the methodologies used to assess its binding affinity and specificity.
High-Affinity Binding of MM-589 to WDR5
MM-589 is a macrocyclic peptidomimetic designed to mimic the binding of MLL to the "WIN" (WDR5-interacting) site of WDR5.[1] Experimental data demonstrates that MM-589 binds to WDR5 with exceptional affinity.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| MM-589 | WDR5 | Biochemical Assay | 0.90 | [1] |
| MM-589 | MLL H3K4 Methyltransferase Activity | Biochemical Assay | 12.7 | [1] |
Table 1: Potency of MM-589 against WDR5 and MLL Complex Activity. The IC50 values highlight the potent inhibition of both direct binding to WDR5 and the downstream enzymatic activity of the MLL complex.
Selectivity Profile of WDR5 Inhibitors
To provide a quantitative perspective on the potential for high selectivity against other WD40 proteins, we can examine the well-characterized WDR5 inhibitor, OICR-9429. This compound, which also targets the WDR5 WIN site, has been extensively profiled for its specificity.
| Compound | Target | Assay Type | Binding Affinity (KD, nM) | Selectivity Notes | Reference |
| OICR-9429 | WDR5 | Biacore | 24 | Highly selective | [2] |
| OICR-9429 | WDR5 | Isothermal Titration Calorimetry (ITC) | 52 | " | [2] |
| OICR-9429 | Panel of 9 other WD40 and histone reader domains | Various biochemical assays | No significant binding | >100-fold selectivity | [2] |
| OICR-9429 | Panel of 22 human methyltransferases | Various biochemical assays | No significant inhibition | " | |
| OICR-9429 | Panel of >250 human kinases, GPCRs, ion channels, and transporters | Various biochemical assays | No significant binding | " |
Table 2: Selectivity Profile of the WDR5 Inhibitor OICR-9429. The data for OICR-9429 illustrates that high selectivity for WDR5 over other WD40 repeat domains and a wide range of other protein targets is achievable. This serves as a strong indicator for the potential selectivity of similarly acting compounds like MM-589.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust biochemical and biophysical assays. Below is a detailed protocol for a competitive binding assay using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), a common method for studying protein-protein interactions.
AlphaLISA Competitive Binding Assay for WDR5-MLL Interaction
Objective: To determine the IC50 value of a test compound (e.g., this compound) by measuring its ability to disrupt the interaction between WDR5 and a biotinylated MLL peptide.
Materials:
-
Recombinant human WDR5 protein (with a tag for detection, e.g., GST or His-tag)
-
Biotinylated peptide corresponding to the WDR5-binding motif of MLL (e.g., Biotin-NHV-ARA-V-COOH)
-
AlphaLISA Glutathione (GST) Acceptor beads or Ni-NTA Acceptor beads (depending on the WDR5 protein tag)
-
Streptavidin-coated Donor beads
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
Test compound (this compound) serially diluted in DMSO
-
384-well white opaque microplates
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of tagged WDR5 protein in Assay Buffer.
-
Prepare a 2X solution of biotinylated MLL peptide in Assay Buffer.
-
Prepare a 2X solution of AlphaLISA Acceptor beads in Assay Buffer.
-
Prepare a 2X solution of Streptavidin-coated Donor beads in Assay Buffer (protect from light).
-
Perform a serial dilution of the test compound in DMSO, followed by a dilution in Assay Buffer to create a 4X stock.
-
-
Assay Procedure:
-
Add 5 µL of the 4X test compound dilution to the wells of a 384-well plate. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 5 µL of the 2X WDR5 protein solution to all wells.
-
Add 5 µL of the 2X biotinylated MLL peptide solution to all wells.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Add 5 µL of the 2X AlphaLISA Acceptor bead solution to all wells.
-
Incubate the plate in the dark at room temperature for 60 minutes with gentle shaking.
-
Add 5 µL of the 2X Streptavidin-coated Donor bead solution to all wells.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Read the plate on an AlphaLISA-compatible plate reader at an excitation of 680 nm and emission of 615 nm.
-
-
Data Analysis:
-
The AlphaLISA signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no WDR5 or MLL peptide) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological context and the experimental approach, the following diagrams are provided.
Caption: WDR5-MLL Signaling Pathway in Leukemia.
References
Comparative Analysis of MM-589 Tfa: A Potent and Selective WDR5-MLL Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the peptidomimetic inhibitor MM-589 Tfa with other relevant compounds, focusing on its cross-reactivity and selectivity. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound
This compound is a potent, cell-permeable, macrocyclic peptidomimetic that specifically targets the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and Mixed Lineage Leukemia (MLL).[1][2] This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL1 complex, which is implicated in certain types of leukemia.[3] By disrupting the WDR5-MLL1 interaction, MM-589 effectively inhibits the catalytic activity of the MLL1 complex.
Potency and Efficacy
This compound demonstrates high potency in both biochemical and cellular assays. It binds to WDR5 with a remarkable IC50 of 0.90 nM and inhibits the H3K4 methyltransferase activity of the MLL1 complex with an IC50 of 12.7 nM.[4][5]
Table 1: Biochemical Potency of WDR5-MLL Interaction Inhibitors
| Compound | Target | Assay | IC50 / Kd |
| This compound | WDR5 Binding | Fluorescence Polarization | 0.90 nM (IC50) |
| This compound | MLL1 HMT Activity | AlphaLISA | 12.7 nM (IC50) |
| MM-401 | WDR5-MLL1 Interaction | 0.9 nM (IC50) | |
| MM-401 | MLL1 HMT Activity | 0.32 µM (IC50) | |
| OICR-9429 | WDR5 Binding | Biacore | 51 nM (Kd) |
| OICR-9429 | WDR5 Binding | Fluorescence Polarization | 64 nM (Kd) |
| OICR-9429 | WDR5 Binding | Isothermal Titration Calorimetry | 52 nM (Kd) |
Cross-Reactivity and Selectivity Profile
A critical aspect of a chemical probe or potential therapeutic is its selectivity for the intended target over other related proteins. This compound has been shown to be highly selective for the MLL1 complex.
Cross-reactivity against SET1 Family Methyltransferases
MM-589 has been reported to have no effect on the enzymatic activity of other members of the SET1 family of histone methyltransferases, which includes MLL2, MLL3, MLL4, SETD1A, and SETD1B.[3] While specific IC50 values from a broad panel screening are not publicly available, this qualitative assessment indicates a high degree of selectivity for MLL1 within this closely related family of enzymes. This selectivity is attributed to the unique dependence of the MLL1 complex on the WDR5 interaction for its stability and activity.[6][7]
In contrast, a peptidomimetic designed to disrupt the WDR5-Win motif interaction, Win6mer, was shown to selectively inhibit the activity of MLL1 and SETd1A core complexes, with only modest effects on MLL2/4 and SETd1B complexes.[7][8]
Table 2: Cross-Reactivity Profile of WDR5-MLL Inhibitors against SET1 Family HMTs
| Compound | MLL1 | MLL2 | MLL3 | MLL4 | SETD1A | SETD1B |
| This compound | Active | No Effect | No Effect | No Effect | No Effect | No Effect |
| MM-401 | Active | No Effect | No Effect | No Effect | No Effect | No Effect |
| OICR-9429 | Active | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: "No Effect" indicates that no significant inhibition was observed at the tested concentrations.
Cellular Selectivity
The selectivity of this compound is further demonstrated in its differential effects on various leukemia cell lines. It potently inhibits the growth of human leukemia cell lines with MLL translocations, such as MV4-11 and MOLM-13, while exhibiting significantly weaker activity against cell lines without this translocation, like HL-60.[4][5][9][10] This cellular selectivity underscores its targeted mechanism of action.
Table 3: Cellular Activity of this compound in Leukemia Cell Lines
| Cell Line | MLL Status | IC50 (µM) |
| MV4-11 | MLL-AF4 | 0.25 |
| MOLM-13 | MLL-AF9 | 0.21 |
| HL-60 | MLL-WT | 8.6 |
Comparison with Other WDR5-MLL Inhibitors
This compound represents a significant advancement over earlier WDR5-MLL interaction inhibitors, such as MM-401. MM-589 is reported to be over 40 times more potent in inhibiting the cell growth of human leukemia cell lines harboring MLL translocations compared to MM-401.[1][11]
OICR-9429 is another well-characterized WDR5 inhibitor that competitively blocks the WDR5-MLL interaction.[9][10][12] While also potent, its reported binding affinities are in the mid-nanomolar range, making MM-589 a more potent inhibitor in biochemical assays.[9][10][12] OICR-9429 has demonstrated selectivity for WDR5 over a panel of 22 other methyltransferases.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key assays used to characterize this compound.
Fluorescence Polarization (FP) Competition Assay for WDR5 Binding
This assay is used to determine the binding affinity of inhibitors to the WDR5 protein.
Principle: The assay measures the change in the polarization of fluorescently labeled MLL peptide (tracer) upon binding to the larger WDR5 protein. In a competition experiment, an unlabeled inhibitor will displace the tracer from WDR5, leading to a decrease in fluorescence polarization.
Detailed Protocol:
-
Reagents:
-
Purified recombinant WDR5 protein.
-
Fluorescently labeled MLL peptide (e.g., with FAM or TAMRA).
-
Assay Buffer: e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA.[13]
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
-
Procedure:
-
A constant concentration of WDR5 and the fluorescently labeled MLL peptide (tracer) are mixed in the assay buffer. The concentration of the tracer is typically at or below its Kd for WDR5.
-
The WDR5-tracer complex is dispensed into a low-binding microplate (e.g., a black 384-well plate).
-
Serial dilutions of the test compound are added to the wells. A DMSO control (no inhibitor) is included to determine the maximum polarization signal. Wells with only the tracer and buffer are used for the minimum polarization signal.
-
The plate is incubated at room temperature for a set period (e.g., 2 hours) to reach equilibrium.[14]
-
Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.[14]
-
-
Data Analysis:
-
The IC50 value, the concentration of inhibitor that displaces 50% of the bound tracer, is calculated by fitting the data to a four-parameter logistic equation using graphing software.
-
AlphaLISA Assay for MLL1 Histone Methyltransferase (HMT) Activity
This assay quantifies the enzymatic activity of the MLL1 complex and the inhibitory effect of compounds.
Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay. In this context, a biotinylated histone H3 peptide substrate is methylated by the MLL1 complex. The addition of streptavidin-coated donor beads and antibody-conjugated acceptor beads (specific for the methylated histone mark) brings the beads into close proximity, generating a chemiluminescent signal upon laser excitation. Inhibitors of the MLL1 complex will reduce the methylation of the substrate, leading to a decrease in the AlphaLISA signal.
Detailed Protocol:
-
Reagents:
-
Reconstituted MLL1 core complex (MLL1, WDR5, ASH2L, RbBP5).
-
Biotinylated histone H3 peptide substrate.
-
S-adenosylmethionine (SAM) as a methyl donor.
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.005% BSA.[15]
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
AlphaLISA Streptavidin Donor Beads and Anti-methyl-Histone Acceptor Beads.
-
AlphaLISA Epigenetics Buffer.[15]
-
-
Procedure:
-
The MLL1 complex is pre-incubated with the test compound for a defined period (e.g., 15 minutes) at room temperature in a white opaque 384-well microplate.
-
The enzymatic reaction is initiated by adding a mixture of the biotinylated histone H3 peptide and SAM.
-
The reaction is allowed to proceed for a specific time (e.g., 1 hour) at room temperature.
-
The reaction is stopped, and the detection reagents are added. This involves the addition of the AlphaLISA Acceptor beads, followed by an incubation period (e.g., 60 minutes).
-
Streptavidin Donor beads are then added in subdued light, followed by another incubation period (e.g., 30 minutes).[15]
-
The plate is read on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
The IC50 value, the concentration of inhibitor that reduces MLL1 HMT activity by 50%, is determined by plotting the AlphaLISA signal against the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanism and Workflow
To further clarify the context of this compound's action and the experimental procedures, the following diagrams are provided.
Caption: The MLL1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for key cross-reactivity and potency assays.
Conclusion
This compound is a highly potent and selective inhibitor of the WDR5-MLL protein-protein interaction. Its superior potency and cellular activity compared to earlier inhibitors like MM-401, combined with its high selectivity against other SET1 family methyltransferases, make it a valuable tool for studying the biological roles of the MLL1 complex and a promising starting point for the development of novel therapeutics for MLL-rearranged leukemias. The detailed experimental protocols provided herein should facilitate the independent evaluation and application of this compound in various research settings.
References
- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Targeting human SET1/MLL family of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Disruption of the Interaction between WD-40 Repeat Protein 5 (WDR5) and Mixed Lineage Leukemia (MLL)/SET1 Family Proteins Specifically Inhibits MLL1 and SETd1A Methyltransferase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scitechnol.com [scitechnol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OICR 9429 | WDR5 | Tocris Bioscience [tocris.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]
In Vivo Efficacy of MM-589 Tfa in Mouse Xenograft Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of MM-589 Tfa, a potent inhibitor of the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction, in mouse xenograft models. The performance of this compound is compared with alternative therapeutic strategies for MLL-rearranged leukemias, supported by available experimental data.
Executive Summary
This compound is a macrocyclic peptidomimetic that demonstrates high-affinity binding to WDR5, disrupting its interaction with MLL and thereby inhibiting the H3K4 methyltransferase activity of the MLL complex.[1] This targeted approach has shown significant promise in in vitro studies, with potent and selective inhibition of cell growth in human leukemia cell lines harboring MLL translocations.[1][2][3] While detailed in vivo efficacy data from the primary publication by Karatas et al. (2017) is not publicly available, this guide compiles the existing information on this compound and presents a comparison with alternative therapies for which in vivo xenograft data have been published. These alternatives primarily include menin-MLL interaction inhibitors and FLT3 inhibitors, which have demonstrated significant tumor growth inhibition and prolonged survival in mouse xenograft models of MLL-rearranged leukemia.
This compound: Mechanism of Action and In Vitro Performance
This compound targets a critical protein-protein interaction in the pathogenesis of MLL-rearranged leukemias. The MLL fusion proteins require interaction with WDR5 for their oncogenic activity. MM-589 binds to WDR5 with a reported IC50 of 0.90 nM and inhibits the MLL H3K4 methyltransferase (HMT) activity with an IC50 of 12.7 nM.[1][3]
In vitro studies have demonstrated the potent and selective activity of MM-589 in leukemia cell lines with MLL translocations:
| Cell Line | IC50 (µM) | Reference |
| MOLM-13 | 0.21 | [2][3] |
| MV4-11 | 0.25 | [2][3] |
| HL-60 | 8.6 | [2][3] |
Comparative Analysis of In Vivo Efficacy in Mouse Xenograft Models
While specific quantitative in vivo data for this compound is not available in the public domain, this section presents data from studies on alternative therapeutic agents targeting MLL-rearranged leukemia in similar mouse xenograft models. The MOLM-13 and MV-4-11 cell lines are commonly used to establish these xenograft models.[4][5]
| Therapeutic Agent | Target | Xenograft Model | Key In Vivo Findings | Reference |
| This compound | WDR5-MLL Interaction | MOLM-13, MV4-11 | Data not publicly available | - |
| VTP50469 | Menin-MLL Interaction | MLL-r AML and ALL PDX models | Dramatic reduction in leukemia burden; many mice remained disease-free for over a year. | [6][7] |
| MI-503 | Menin-MLL Interaction | MV-4-11 xenograft | Strong inhibition of tumor growth. | [8] |
| AC220 (Quizartinib) | FLT3 | MOLM-13 xenograft | 100% tumor growth inhibition (TGI) at 10 mg/kg, QD. | [9] |
| BMF-500 | FLT3 | MOLM-13, MV-4-11 xenografts | Dose-dependent tumor growth inhibition. | [10] |
| Pacritinib | FLT3/JAK2 | MOLM-13 xenograft | Highly effective in blocking tumor growth. | [5] |
Experimental Protocols
Below is a generalized protocol for in vivo validation in a mouse xenograft model for MLL-rearranged leukemia, based on methodologies reported for alternative therapies.
Cell Line-Derived Xenograft (CDX) Model
-
Cell Culture: MOLM-13 or MV-4-11 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID) are used to prevent rejection of human cells.
-
Cell Implantation: A suspension of 5 x 10^6 cells in a mixture of PBS and Matrigel (3:1, v:v) is injected subcutaneously into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula: Tumor Volume = (Length x Width^2) / 2 is commonly used.
-
Treatment Administration: Once tumors reach a specified volume (e.g., ~120 mm³), mice are randomized into treatment and control groups.[9] The therapeutic agent is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules. The control group receives a vehicle control.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI). Survival studies are also conducted, where the endpoint is humane euthanasia due to tumor burden or other signs of distress.
-
Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. At the end of the study, organs may be collected for histological analysis.
Visualizations
Signaling Pathway of WDR5-MLL Interaction
Experimental Workflow for In Vivo Xenograft Studies
References
- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
- 5. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. biomeafusion.com [biomeafusion.com]
Safety Operating Guide
Navigating the Disposal of MM-589 TFA: A Comprehensive Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of the potent WDR5-MLL inhibitor, MM-589 TFA, are critical for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.
This compound is a powerful inhibitor of the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction, playing a significant role in epigenetic research.[1] As with any potent research compound, particularly those supplied as trifluoroacetate (B77799) (TFA) salts, adherence to strict disposal protocols is paramount to mitigate risks to personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety guidelines for handling TFA and its salts provide a robust framework for safe laboratory practices.
Personal Protective Equipment and Safety Measures
Prior to handling this compound, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to follow established safety protocols. All operations involving this compound should be conducted within a certified chemical fume hood.
| Safety Measure | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the compound. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes or aerosolized particles. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of any dust or aerosols. |
| Waste Handling | Treat as hazardous chemical waste | Due to the potent nature of the compound and the properties of TFA salts. |
Step-by-Step Disposal Protocol for this compound
The following procedures outline the necessary steps for the safe disposal of solid this compound, solutions containing the compound, and contaminated labware.
Disposal of Solid this compound Waste
Unused or expired solid this compound must be treated as hazardous chemical waste.
-
Segregation: Place the solid waste in a dedicated, clearly labeled, and sealed container.
-
Labeling: The container label must include "Hazardous Waste," the chemical name "this compound," the approximate quantity, and the date of disposal.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, until collection by a certified chemical waste disposal service.
Disposal of this compound Solutions
Solutions containing this compound, regardless of the solvent used (e.g., DMSO, ethanol), must not be disposed of down the drain.
-
Collection: Collect all liquid waste containing this compound in a sealed, leak-proof waste container. The container material should be compatible with the solvent.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound in [Solvent Name]," the estimated concentration, and the date.
-
Storage: Store the liquid waste container within a secondary containment bin in a designated hazardous waste storage area.
Disposal of Contaminated Materials
All disposable materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
-
Collection: Place all contaminated disposable items, such as gloves, pipette tips, and absorbent paper, into a designated hazardous waste bag.
-
Sealing and Labeling: Once the bag is full, securely seal it and label it as "Hazardous Chemical Waste."
-
Storage: Store the sealed bag in the designated hazardous waste accumulation area for pickup by a certified disposal service.
Decontamination of Non-Disposable Labware and Surfaces
Proper decontamination of reusable labware and work surfaces is crucial to prevent cross-contamination and accidental exposure.
-
Cleaning: Decontaminate non-disposable labware and surfaces using a suitable laboratory detergent.
-
Rinsing: Following the detergent wash, thoroughly rinse the items with 70% ethanol.
-
Waste from Decontamination: Dispose of any cleaning materials (e.g., wipes, paper towels) as contaminated waste (see step 3).
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound and associated materials.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
